molecular formula C7H12FNO2 B13939052 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13939052
M. Wt: 161.17 g/mol
InChI Key: MQSZSPVIYVNVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C7H12FNO2 and its molecular weight is 161.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C7H12FNO2/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6,9H,1-5H2

InChI Key

MQSZSPVIYVNVLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12OCCO2)F

Origin of Product

United States

Foundational & Exploratory

Architecting 3D Space: The Fluorinated Spirocyclic Piperidine Handbook

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Convergence of and Fluorine

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional medicinal chemistry relied heavily on planar, aromatic-rich structures (


 character), these often suffer from poor solubility and non-specific binding.[1]

Fluorinated spirocyclic piperidines represent a high-value intersection of three critical design elements:

  • The Piperidine Pharmacophore: A privileged structure found in over 12,000 bioactive compounds (GPCRs, kinases).

  • Spirocyclic Rigidity: Increases fraction of

    
     carbons (
    
    
    
    ), locking conformations to reduce entropic penalties upon binding and creating novel IP space.
  • Fluorine Substitution: Modulates

    
    , blocks metabolic soft spots (CYP450 oxidation), and introduces specific electrostatic interactions.
    
The "Fluorine Effect" on Conformation

Unlike hydrogen, fluorine introduces a strong dipole and the gauche effect. In piperidine rings, fluorine often prefers the axial position due to charge-dipole interactions and hyperconjugation (


).[1][2] This allows medicinal chemists to "freeze" the piperidine ring into a specific chair conformation, pre-organizing the ligand for the target protein.

Physicochemical Engineering

The strategic placement of fluorine on a spirocyclic piperidine core allows for precise tuning of physicochemical properties.[3]

Modulation and hERG Avoidance

A common liability of piperidine-based drugs is hERG channel inhibition, often driven by a basic amine (


) interacting with the channel pore.[1] Fluorine, being highly electronegative, pulls electron density from the amine, lowering the 

.
Scaffold VariationApprox.

(Amine)
Effect on LogD

Metabolic Stability
Parent Piperidine ~10.8BaselineLow (C-H oxidation)
Spiro[3.5]nonane ~10.5Slight IncreaseModerate (Steric bulk)
3-Fluoro-piperidine ~9.4DecreaseHigh (if at metabolic site)
3,3-Difluoro-piperidine ~8.4DecreaseVery High
Fluorinated Spiro-Piperidine 7.5 - 8.5 Tunable Superior

Note: Data represents generalized trends derived from matched molecular pair (MMP) analysis.[1]

Synthetic Architectures & Decision Matrix

Selecting the right scaffold depends on the vector required for the side chain and the desired metabolic profile.

ScaffoldSelection start Target Profile Definition decision1 Is the piperidine nitrogen the primary attachment point? start->decision1 branch1 Need to lower pKa (< 8.0)? decision1->branch1 Yes branch2 Need metabolic blocking at C-4? decision1->branch2 No (Carbon attachment) sol1 Use 3,3-difluoro-spiro[3.5]nonane branch1->sol1 Yes (hERG risk) sol2 Use 2-azaspiro[3.3]heptane (Bioisostere) branch1->sol2 No (Solubility focus) sol3 Use 6-azaspiro[2.5]octane (Gem-difluoro on cyclopropane) branch2->sol3 High Clearance Risk sol4 Use 7-azaspiro[3.5]nonane branch2->sol4 Steric Bulk Needed

Caption: Decision matrix for selecting fluorinated spirocyclic scaffolds based on pKa and metabolic requirements.

Detailed Experimental Protocol

Synthesis of gem-Difluorinated Spirocyclic Piperidines via Deoxofluorination

Challenge: Direct fluorination of spirocyclic ketones (e.g., to create a gem-difluoro moiety) is notoriously difficult due to steric hindrance from the spiro-center, often leading to elimination byproducts rather than substitution.[1] Solution: The use of Morph-DAST (Morpholinosulfur trifluoride) under controlled thermal conditions, or SF4 for extreme cases (Enamine protocols).[1]

Reagents & Equipment
  • Substrate: N-Boc-spiro[3.5]nonan-7-one (or related spiro-ketone).[1]

  • Fluorinating Agent: Morph-DAST (safer/more stable than DAST).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Vessel: Teflon-lined sealed tube or PFA flask (glass etches with HF byproducts).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge an oven-dried Teflon-lined reaction vessel with N-Boc-spiro[3.5]nonan-7-one (1.0 equiv) and a magnetic stir bar.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add anhydrous DCM (0.2 M concentration relative to substrate).[1]

  • Reagent Addition (Cryogenic Control):

    • Cool the solution to 0°C using an ice/water bath. Crucial: Do not start at RT to avoid rapid exotherm.

    • Add Morph-DAST (2.5 equiv) dropwise via syringe.[1] The solution may turn slightly yellow.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS.[1] If starting material remains (common with spiro-sterics), heat the sealed vessel to 40°C for 12–24 hours.[1]

  • Quenching (Safety Critical):

    • Cool the mixture back to 0°C.

    • Slowly quench by dropwise addition of saturated aqueous NaHCO₃. Warning: Vigorous gas evolution (CO₂).[1]

    • Stir until bubbling ceases.

  • Workup & Purification:

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1][3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1] Gem-difluoro compounds are often less polar than the parent ketone.[1]

  • Validation:

    • 
       NMR:  Look for a characteristic singlet (or AB quartet if chiral environment) around -90 to -100 ppm.[1]
      
    • 
       NMR:  The 
      
      
      
      carbon will appear as a triplet (
      
      
      Hz).

Case Study: GPR119 Agonists

Context: GPR119 is a target for Type 2 Diabetes.[4][5] Early agonists based on simple piperidines failed due to poor metabolic stability and hERG liability.

The Spiro-Solution: Researchers at PharmaBlock and other organizations utilized 7-azaspiro[3.5]nonane scaffolds.[1]

  • Modification: Replacing the piperidine with a spirocyclic analog.

  • Result:

    • Lipophilicity Efficiency (LipE): Improved due to the specific 3D-vector of the aryl group attached to the spiro-system.[1]

    • Metabolic Stability: The spiro-cyclobutane ring blocked the standard oxidative metabolism sites on the piperidine ring.

    • Potency: Maintained or improved nanomolar potency due to rigidification of the pharmacophore.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Scaffold Construction cluster_1 Step 2: Functionalization start Cyclic Ketone (Start) cond Condensation (Ti(OiPr)4) start->cond aux Ellman's Auxiliary (t-Bu-Sulfinamide) aux->cond red Reduction (LiBH4) cond->red cyc Cyclization (Spiro-formation) red->cyc fluor Fluorination (Morph-DAST) cyc->fluor final Fluorinated Spiro Building Block fluor->final

Caption: General synthetic workflow from ketone precursors to fluorinated spirocyclic building blocks.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link[1]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. PubMed. (2024). Link

  • Synthesis of conform

    
    -gem-difluorinated pyrrolidines and piperidines. American Chemical Society (Enamine Work). Link
    
  • Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives. BenchChem. Link

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. Link

Sources

3-Fluoro-4-piperidone ethylene ketal CAS number and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-Fluoro-4-piperidone ethylene ketal and its parent ketone, 3-Fluoro-4-piperidone hydrochloride .

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated heterocycles—specifically the piperidine ring—has become a cornerstone for modulating physicochemical properties.[1] 3-Fluoro-4-piperidone ethylene ketal serves as a critical, conformationally locked intermediate. By protecting the reactive ketone as a ketal, researchers can perform N-alkylation or coupling reactions without compromising the stereochemical integrity of the alpha-fluorine atom.

This guide addresses the sourcing of the parent compound, the synthetic pathway to the ketal, and the "fluorine effect" on piperidine conformation (the gauche effect), which is pivotal for binding affinity in kinase inhibitors and GPCR ligands.

Chemical Identity & Sourcing

While the ethylene ketal derivative is often generated in situ or as a custom intermediate, the parent ketone is the standard commercial starting material.

Primary Commercial Entity
  • Chemical Name: 3-Fluoro-4-piperidone Hydrochloride[2][3][4]

  • CAS Number: [2][3][4]

  • Molecular Formula: C₅H₈FNO[3] · HCl

  • Molecular Weight: 153.58 g/mol [3]

  • Structure: A piperidine ring with a ketone at C4 and a fluorine atom at C3.

Target Intermediate (The Ketal)
  • Chemical Name: 3-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

  • CAS Number: Not widely indexed in public catalogs (Custom Synthesis Required).

  • Function: Protects the C4 ketone to prevent alpha-epimerization or hydrate formation during N-functionalization.

Validated Suppliers (Parent Compound)

Researchers should source the hydrochloride salt (CAS 1070896-59-1) or the N-Boc protected analog (CAS 211108-50-8) from the following major suppliers:

SupplierCatalog / PurityRegionNotes
Sigma-Aldrich (Merck) Cat# (varies) / 95-98%GlobalPrimary source for small-scale R&D.
Enamine Building BlocksUkraine/GlobalExcellent for diverse fluorinated heterocycles.
Fluorochem Cat# 044438UK/EuropeSpecialist in fluorinated intermediates.
Combi-Blocks Cat# SS-1277USACost-effective for gram-scale synthesis.

Sourcing Note: Due to the instability of the free base alpha-fluoro ketone (prone to dimerization or polymerization), always purchase the Hydrochloride salt or the N-Boc protected form.

Synthesis & Manufacturing Protocol

The synthesis of 3-Fluoro-4-piperidone ethylene ketal requires careful handling to avoid defluorination. The most robust route starts from N-Boc-4-piperidone.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start N-Boc-4-Piperidone (Commercial) Step1 Silyl Enol Ether Formation (TMSCl / LiHMDS) Start->Step1 -78°C, THF Step2 Electrophilic Fluorination (Selectfluor) Step1->Step2 MeCN, 0°C Intermediate N-Boc-3-Fluoro-4-Piperidone (Key Intermediate) Step2->Intermediate Step3 Ketalization (Ethylene Glycol / p-TsOH) Intermediate->Step3 Benzene, Reflux Dean-Stark Product N-Boc-3-Fluoro-4-Piperidone Ethylene Ketal Step3->Product Deprotect Acid Deprotection (HCl / Dioxane) Product->Deprotect Optional Final 3-Fluoro-4-Piperidone Ethylene Ketal (Salt) Deprotect->Final

Figure 1: Synthetic route from N-Boc-4-piperidone to the fluorinated ketal. The N-Boc group is typically retained until the ketal is formed to prevent side reactions.

Detailed Protocol (Self-Validating System)

Step 1: Electrophilic Fluorination

  • Enolization: Treat N-Boc-4-piperidone with LiHMDS (1.1 equiv) in THF at -78°C.

  • Trapping: Add TMSCl to trap the kinetic enolate as the silyl enol ether.

  • Fluorination: React the isolated silyl enol ether with Selectfluor (F-TEDA-BF4) in acetonitrile at 0°C to RT.

    • Validation: Monitor by ¹⁹F-NMR (triplet/multiplet around -180 to -200 ppm depending on solvent).

Step 2: Ketal Protection

  • Reagents: N-Boc-3-fluoro-4-piperidone (1 equiv), Ethylene Glycol (5 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Conditions: Reflux in benzene or toluene with a Dean-Stark trap to remove water.

    • Critical Control Point: Do not overheat. Prolonged exposure to acid at high temperatures can cause elimination of HF (defluorination) to form the enone.

    • Alternative: Use triethyl orthoformate and catalytic acid for milder conditions if elimination is observed.

Applications in Drug Discovery[1][6][7]

The 3-Fluoro-4-piperidone scaffold is not merely a structural spacer; it is a functional tool for "Fluorine Scanning."

Conformational Locking (The Gauche Effect)

In the piperidine ring, the C-F bond at the 3-position prefers an axial orientation due to the gauche effect (hyperconjugation between the σ(C-H) and σ*(C-F) orbitals) and charge-dipole interactions with the protonated nitrogen.

  • Impact: This locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Example: This strategy was successfully used in the optimization of KSP (Kinesin Spindle Protein) inhibitors (e.g., MK-0731), where the axial fluorine improved potency by pre-organizing the ligand.

pKa Modulation & hERG Avoidance

Basic amines often bind to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[5]

  • Mechanism: The electronegative fluorine atom (inductive effect, -I) reduces the electron density on the piperidine nitrogen.

  • Result: This lowers the pKa of the amine (typically by 1-2 log units), reducing the concentration of the cationic species at physiological pH and thereby decreasing hERG affinity.

Decision Logic for Researchers (DOT Visualization)

ApplicationLogic Problem Drug Candidate Issue: hERG Toxicity or Low Potency Decision Is the Piperidine Ring Essential for Binding? Problem->Decision Solution1 Introduce 3-Fluoro Substituent Decision->Solution1 Yes Mechanism1 Lowers pKa (Reduces hERG binding) Solution1->Mechanism1 Mechanism2 Locks Conformation (Axial F Preference) Solution1->Mechanism2 Synthesis Use 3-Fluoro-4-piperidone Ethylene Ketal Intermediate Mechanism1->Synthesis Mechanism2->Synthesis

Figure 2: Decision matrix for utilizing the 3-fluoro-piperidine scaffold in lead optimization.

Handling & Stability

  • Storage: The hydrochloride salt (1070896-59-1) is hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Stability: The free base of 3-fluoro-4-piperidone is unstable. It should be generated in situ or immediately protected as the ketal.

  • Safety:

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

    • Precaution: Fluorinated ketones can be potent alkylating agents. Use double-gloving and work in a fume hood.

References

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Fluoro-4-piperidone Hydrochloride (CID 25210510). Retrieved from

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 59, via PMC. Retrieved from

  • Sigma-Aldrich. 3-Fluoro-4-piperidone Hydrochloride Product Page. Retrieved from

  • Fisher Scientific. 4-Piperidone ethylene ketal Safety Data Sheet. Retrieved from

Sources

The Strategic Incorporation of 6-Fluoro-8-azaspiro[4.5]decane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug design, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the 8-azaspiro[4.5]decane framework has emerged as a valuable three-dimensional bioisostere for common motifs like piperidine. This guide delves into a specific, strategically-engineered variant: 6-fluoro-8-azaspiro[4.5]decane. We will explore the compelling rationale for its use, the nuanced effects of the fluorine substituent on key drug-like properties, and its potential applications in creating next-generation therapeutics. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development scientists, providing insights into the design, synthesis, and strategic deployment of this promising scaffold.

Introduction: The Imperative for Three-Dimensionality and Fluorine

The "flatland" of aromatic, sp²-rich molecules that once dominated drug discovery is progressively giving way to more three-dimensional, sp³-rich scaffolds. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this shift. The 8-azaspiro[4.5]decane core, a fusion of a cyclopentane and a piperidine ring, offers a rigid, well-defined three-dimensional geometry.[1] This conformational restriction can enhance binding affinity and selectivity for biological targets by pre-organizing functional groups in a favorable orientation for interaction, reducing the entropic penalty of binding.[2]

Parallel to this trend is the pervasive influence of fluorine in medicinal chemistry. The strategic introduction of fluorine can profoundly modulate a molecule's properties, including metabolic stability, membrane permeability, and, critically, the basicity (pKa) of nearby functional groups.[3][4] The 6-fluoro-8-azaspiro[4.5]decane scaffold represents a convergence of these two powerful strategies: leveraging a conformationally constrained core while using a fluorine atom to fine-tune its electronic properties.

Physicochemical Impact of the 6-Fluoro Substituent

The introduction of a highly electronegative fluorine atom at the 6-position—beta (β) to the basic nitrogen of the piperidine ring—is a deliberate design choice aimed at modulating the scaffold's pKa.

Tuning Basicity (pKa)

Basic amines are common in CNS-active drugs but can be associated with liabilities such as hERG ion channel affinity.[5] Lowering the pKa can mitigate these risks and improve the overall pharmacokinetic profile. Fluorine's strong electron-withdrawing inductive effect, transmitted through the sigma bonds, decreases the electron density on the nitrogen atom. This makes the lone pair less available for protonation, thereby lowering the amine's basicity.[3]

While direct experimental data for 6-fluoro-8-azaspiro[4.5]decane is not widely published, the effect can be reliably estimated from studies on analogous fluorinated piperidines. Fluorination at the β-position of a simple piperidine ring typically reduces the pKa by 1.5 to 2.0 units.[4][5]

CompoundStructureExperimental/Predicted pKaChange (ΔpKa)
8-Azaspiro[4.5]decaneC1CCC2(C1)CCNCC2~11.0 (Predicted)N/A
6-Fluoro-8-azaspiro[4.5]decaneFC1CC(CCN2)C2(CCCC1)~9.0 - 9.5 (Estimated)-1.5 to -2.0

Table 1: Predicted and Estimated pKa Values. The pKa of the parent scaffold is predicted based on similar cyclic amines. The change upon fluorination is estimated from established effects on piperidine rings.

This ability to precisely tune basicity allows chemists to optimize a compound's ionization state at physiological pH, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control and Metabolic Stability

The fluorine atom at the 6-position also influences the conformational preference of the piperidine ring. In many fluorinated piperidines, the fluorine atom shows a preference for the axial position, a phenomenon rationalized by favorable hyperconjugation and charge-dipole interactions (C-F···H-N⁺).[5][6] This preference can further lock the scaffold into a desired conformation for receptor binding.

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a potential site of metabolism can block oxidative breakdown, thereby increasing the drug's half-life and bioavailability.[4]

Synthetic Strategies and Considerations

The synthesis of the 6-fluoro-8-azaspiro[4.5]decane core, while not extensively documented in public literature, can be approached through established methods for creating functionalized spirocycles and fluorinated heterocycles. A plausible retrosynthetic analysis suggests that the key challenge lies in the stereocontrolled introduction of the fluorine atom.

G Target 6-Fluoro-8-azaspiro[4.5]decane Intermediate1 Protected 6-Hydroxy-8-azaspiro[4.5]decane Target->Intermediate1 Fluorination (e.g., DAST, Deoxofluor) Intermediate2 Protected 8-Azaspiro[4.5]decan-6-one Intermediate1->Intermediate2 Stereoselective Reduction Intermediate3 Spirocyclic Enamine/Enolate Intermediate2->Intermediate3 Functionalization StartingMaterials Piperidine & Cyclopentane Precursors Intermediate3->StartingMaterials Spirocyclization

Caption: Retrosynthetic approach for 6-fluoro-8-azaspiro[4.5]decane.

Representative Synthetic Protocol (Hypothetical)

The following protocol is a conceptual workflow based on related syntheses, such as the alkylation of spirodecane intermediates.[7]

Step 1: Synthesis of N-Protected 8-Azaspiro[4.5]decan-6-one

  • Begin with a suitable piperidine precursor, such as ethyl 3-oxopiperidine-1-carboxylate.

  • Form a pyrrolidine enamine by reacting the precursor with pyrrolidine.

  • Perform an alkylation reaction with a 1,4-dihalobutane to construct the spirocyclic cyclopentane ring.

  • Hydrolyze the enamine and remove the protecting group to yield the ketone intermediate. This step requires careful optimization to manage selectivity and yield.

Step 2: Stereoselective Reduction to the 6-Hydroxy Intermediate

  • Dissolve the N-protected 8-azaspiro[4.5]decan-6-one in an anhydrous solvent like methanol or ethanol at 0 °C.

  • Add a stereoselective reducing agent (e.g., sodium borohydride with a chiral auxiliary or a bulky hydride) portion-wise to control the facial selectivity of the reduction, favoring the formation of the precursor to the desired axial fluorine.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction with a mild acid and extract the product. Purify via column chromatography to isolate the desired alcohol diastereomer.

Step 3: Deoxyfluorination

  • Dissolve the purified 6-hydroxy intermediate in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This step is critical and often proceeds with inversion of configuration (Sₙ2 mechanism), making the stereochemistry of the starting alcohol paramount.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the fluorinated product and purify by column chromatography.

Step 4: Deprotection

  • Remove the N-protecting group (e.g., Boc, Cbz) under appropriate conditions (e.g., trifluoroacetic acid for Boc; hydrogenolysis for Cbz) to yield the final 6-fluoro-8-azaspiro[4.5]decane scaffold, typically as a salt.

Case Study: A Bioisosteric Replacement for Piperidine in a CNS Target

While specific, published drug discovery programs detailing the use of 6-fluoro-8-azaspiro[4.5]decane are scarce, we can construct a compelling, illustrative case study based on its role as a superior bioisostere for a substituted piperidine.

Scenario: A lead compound for a CNS receptor contains a 4-substituted piperidine motif. The compound shows good potency but suffers from high clearance (due to metabolism on the piperidine ring) and potential off-target effects related to its high basicity (pKa ≈ 10.5).

The Challenge: Improve metabolic stability and reduce pKa without sacrificing potency.

The Solution Workflow:

Caption: Workflow for bioisosteric replacement and property optimization.

Rationale for the Scaffold:

  • Conformational Lock: The spirocyclic nature mimics the chair conformation of the piperidine while providing a more rigid anchor, potentially improving interaction with the receptor.

  • pKa Modulation: The 6-fluoro substituent is predicted to lower the pKa into the more desirable 9.0-9.5 range, reducing potential hERG liability and altering the absorption profile.[5]

  • Metabolic Blocking: The fluorine atom and the quaternary spirocenter block potential sites of oxidative metabolism, likely increasing the compound's half-life.

By replacing the original piperidine with the 6-fluoro-8-azaspiro[4.5]decane scaffold, the medicinal chemistry team can systematically address the lead compound's deficiencies, leading to a candidate with a more favorable overall profile.

Conclusion and Future Outlook

The 6-fluoro-8-azaspiro[4.5]decane scaffold is a thoughtfully designed building block that offers medicinal chemists a powerful tool for lead optimization. It combines the three-dimensional rigidity of a spirocycle with the pKa-modulating and metabolism-blocking properties of a strategically placed fluorine atom. While its application is not yet widespread in publicly disclosed research, its potential to serve as an advanced bioisosteric replacement for piperidine and other cyclic amines is clear. As the demand for drugs with fine-tuned pharmacokinetic profiles and improved safety margins continues to grow, scaffolds like 6-fluoro-8-azaspiro[4.5]decane will undoubtedly play an increasingly important role in the design of future therapeutics. Further research into stereoselective synthetic routes and broader exploration in drug discovery programs is warranted to fully unlock the potential of this versatile core.

References

  • Scott, P. J. H. (2011). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
  • Holczbauer, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(61), 14018.
  • Carreira, E. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Meanwell, N. A. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • Grünenthal GmbH. (Patent). Substituted Azaspiro (4.5)
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one.
  • Busch, M., et al. (2013). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Medicinal Chemistry, 56(3), 1183–1193.
  • Ray, P. C., et al. (2021). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. Environmental Science: Processes & Impacts, 23(10), 1547-1558.
  • Brubaker, A. N., & Colley, M. Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531.
  • Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(3), 347–363.
  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Njardarson, J. T., et al. (2014). Escaping Flatland: Increasing sp3 Character in Drug Discovery. Journal of Medicinal Chemistry, 57(23), 10257–10273.

Sources

Engineering Molecular Topography: Fluorine Substitution Effects on Piperidine Ring Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles, particularly piperidines, are ubiquitous structural motifs in pharmaceutical development. While fluorine substitution is traditionally employed to modulate metabolic stability and pKa, its profound stereoelectronic impact on the three-dimensional conformation of the piperidine ring is often under-leveraged. This technical guide deconstructs the physical chemistry driving the counter-intuitive "Axial-F preference" and provides a robust, self-validating experimental workflow for conformational analysis.

The Strategic Imperative of Fluorinated Piperidines

Analyses of FDA-approved small-molecule drugs indicate that over two-thirds contain at least one N-heterocycle, with piperidine being the most prevalent. Incorporating fluorine into these scaffolds goes beyond simple bioisosterism. The highly electronegative nature of fluorine fundamentally alters the energy landscape of the piperidine chair conformations[1]. Understanding these conformational shifts is critical for rational drug design, as the precise 3D arrangement of pharmacophores dictates target binding affinity, entropy loss upon binding, and off-target liability.

The Mechanics of Conformational Bias: Deconstructing the Axial-F Preference

In unsubstituted or alkyl-substituted piperidines, bulky substituents typically favor the equatorial position to minimize 1,3-diaxial steric clash. However, fluorinated piperidines exhibit a unique structural phenomenon: the Axial-F preference [1]. As an Application Scientist, I approach this not as an anomaly, but as a predictable interplay of three dominant forces:

  • Charge-Dipole Interactions: In physiological conditions, the piperidine nitrogen is often protonated. The axial orientation of fluorine is heavily stabilized by strong intramolecular charge-dipole interactions (

    
    )[1].
    
  • The Fluorine Gauche Effect (Hyperconjugation): This stereoelectronic effect arises from the electron donation from anti-periplanar

    
     bonds into the low-lying, strongly polarized 
    
    
    
    and
    
    
    anti-bonding orbitals[1]. Constrained within the piperidine ring, this hyperconjugation provides 1-3 kcal/mol of stabilization, effectively overriding standard steric penalties.
  • Solvation Dynamics: Conformational preference is not static; it is highly dependent on the dielectric constant of the medium. Empirical data demonstrates that the more polar

    
     conformer is increasingly stabilized in polar solvents compared to non-polar solvents.
    

G Target Axial-F Preference in Piperidines ChargeDipole Charge-Dipole Interactions (C-F···HN+) ChargeDipole->Target Dominant in protonated state Gauche Hyperconjugation (Fluorine Gauche Effect) Gauche->Target σ(C-H) to σ*(C-F) donation Solvation Solvent Polarity & Solvation Effects Solvation->Target Stabilizes polar conformers

Stereoelectronic and environmental forces driving the Axial-F preference in piperidines.

Quantitative Conformational Data

To empirically illustrate the profound impact of solvent polarity on the axial-equatorial equilibrium, we examine the free energy differences (


) for cis-3-fluoro-4-methylpiperidine across various media. A positive 

indicates a thermodynamic preference for the axial fluorine conformer.
SolventDielectric Constant (

)

(kcal/mol)
Dominant Conformer
Benzene (

)
2.28+0.2Axial-F (Slight preference)
Chloroform (

)
4.81+0.5Axial-F
Dichloromethane (

)
8.93+0.6Axial-F
Dimethyl Sulfoxide (DMSO)46.8+0.8Axial-F (Strong preference)
Water (

)
80.1+0.8Axial-F (Strong preference)

Table 1: Solvent-dependent free energy differences for the axial vs. equatorial conformers of cis-3-fluoro-4-methylpiperidine, demonstrating the stabilization of the polar axial conformer in high-dielectric media.

Self-Validating Analytical Workflow: NMR and DFT Integration

A robust conformational analysis cannot rely on a single analytical technique. Experimental NMR provides a time-averaged view of the conformational ensemble, while Density Functional Theory (DFT) isolates the thermodynamic parameters of individual discrete states[1]. The causality behind this dual-pronged approach is self-validation: if the computationally derived Boltzmann distribution matches the NMR-derived population, the structural assignment is definitive.

Protocol: Integrated Conformational Analysis Workflow

Phase 1: NMR Spectroscopic Analysis Rationale: The


 coupling constant is highly sensitive to the dihedral angle between the coupled nuclei, governed by the Karplus relationship. This serves as a primary diagnostic fingerprint[2].
  • Sample Preparation: Dissolve 10-15 mg of the fluorinated piperidine in 0.6 mL of a deuterated solvent. Crucial Step: Prepare parallel samples in

    
     and 
    
    
    
    to explicitly measure the solvation effects noted in Table 1.
  • Data Acquisition: Acquire 1D

    
    , 
    
    
    
    , and
    
    
    spectra at 298 K. For precise coupling extraction, acquire a
    
    
    -decoupled
    
    
    spectrum and a
    
    
    -decoupled
    
    
    spectrum.
  • Coupling Constant Extraction: Measure the

    
     values. An axial fluorine will exhibit distinct anti-periplanar (large 
    
    
    
    , ~15-30 Hz) and syn-clinal (small
    
    
    , ~0-5 Hz) couplings to adjacent axial and equatorial protons, respectively.
  • Population Estimation: Use the observed time-averaged coupling constants to estimate the mole fraction of the axial vs. equatorial conformers.

Phase 2: DFT Computational Modeling Rationale: To calculate the theoretical free energies (


) and validate the experimental observations, accounting for solvent effects.
  • Conformational Search: Perform a stochastic conformational search (e.g., using Molecular Mechanics like OPLS4) to generate all possible chair and twist-boat conformers.

  • Geometry Optimization: Optimize the lowest energy geometries using DFT at the M06-2X/6-311+G(d,p) level of theory. Why M06-2X? Unlike standard B3LYP, the M06-2X functional accurately captures non-covalent interactions and hyperconjugative effects critical for fluorinated systems.

  • Solvation Modeling: Apply a Continuum Solvation Model (e.g., SMD) matching the NMR solvent to calculate the solvated free energies.

  • NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the specific stabilization energy derived from the

    
     electron donation (the gauche effect).
    

Workflow Step1 1. Sample Prep Deuterated Solvents (Varying Polarity) Step2 2. NMR Spectroscopy Extract 3J(19F,1H) Coupling Constants Step1->Step2 Experimental Pathway Step5 5. Validation Correlate Computed ΔG with NMR Populations Step2->Step5 Ensemble Data Step3 3. DFT Optimization M06-2X/6-311+G(d,p) with SMD Solvation Step4 4. NBO Analysis Quantify Hyperconjugation (Gauche Effect) Step3->Step4 Computational Pathway Step4->Step5 Thermodynamic Data

Integrated NMR and DFT computational workflow for definitive conformational assignment.

Implications for Rational Drug Design

The predictable nature of the axial-F preference offers an indispensable tool for medicinal chemists. By strategically positioning fluorine atoms on the piperidine ring, researchers can "lock" the heterocycle into a specific chair conformation[1]. This conformational restriction reduces the entropic penalty upon binding to the target protein, potentially increasing binding affinity. Furthermore, the orientation of the highly electronegative fluorine atom dictates the local dipole moment, directly influencing the molecule's lipophilicity (logD) and membrane permeability.

References

  • Source: nih.gov (Chemistry—A European Journal)
  • Source: chim.it (Chemistry International)
  • Title: 4,4-Difluoroazepane Hydrochloride (Structural Multiplicity & NMR Fingerprinting)

Sources

Novel fluorinated heterocyclic intermediates for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Novel Fluorinated Heterocyclic Intermediates for Pharmaceutical Synthesis A Technical Guide on Emerging Scaffolds, Synthesis Protocols, and Physicochemical Profiling

Executive Summary

The strategic incorporation of fluorine into pharmaceutical candidates has evolved beyond simple aryl fluorination. In 2024-2025, the frontier of medicinal chemistry lies in saturated fluorinated heterocycles and hypervalent sulfur-fluorine motifs . These "novel intermediates" address the critical need for molecules that escape "flatland" (increasing


 character) while modulating lipophilicity and metabolic stability with high precision.

This guide focuses on two breakthrough classes of intermediates that are currently reshaping the synthetic toolbox:

  • Oxetane/Azetidine Sulfonyl Fluorides (OSFs/ASFs): Reagents that unlock the synthesis of 3,3-disubstituted 4-membered heterocycles via a novel "defluorosulfonylation" (deFS) pathway.[1][2][3]

  • Pentafluorosulfanyl (

    
    ) Heterocycles:  Specifically 2-
    
    
    
    -indoles, utilizing the "super-trifluoromethyl" group to access unique physicochemical space.

Section 1: Strategic Incorporation & Physicochemical Profiling

The selection of a fluorinated intermediate is rarely about a single property. It is a multi-parameter optimization of pKa, lipophilicity (


), and metabolic blocking.
The Rise of the "Super-Trifluoromethyl" Group

The pentafluorosulfanyl group (


) offers a unique combination of high electronegativity (similar to 

) and high lipophilicity (higher than

), combined with a distinct octahedral geometry that provides steric protection to adjacent sites.

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs

Property

Group

Group

Group
Impact on Drug Design
Geometry TetrahedralOctahedralTetrahedral

provides unique steric bulk/shape match.
Electronegativity (

)
0.540.68-0.20

is strongly electron-withdrawing, lowering pKa of neighbors.
Lipophilicity (

)
0.881.231.98

significantly boosts membrane permeability.
Volume (

)
42.655.476.9Intermediate steric demand; "fluorinated t-butyl" mimic.
C-X Bond Energy (kcal/mol) ~110~90-100~85High metabolic stability (C-S bond is robust).

Data Sources: Hansch parameters and recent crystallographic studies [1, 2].

Section 2: Oxetane & Azetidine Sulfonyl Fluorides (OSFs/ASFs)

The Concept: Defluorosulfonylation (deFS)

Traditionally, sulfonyl fluorides are used for Sulfur-Fluoride Exchange (SuFEx) click chemistry. However, Oxetane Sulfonyl Fluorides (OSFs) exhibit a divergent reactivity profile.[4] Under mild thermal conditions, they extrude


 and fluoride to generate a transient tertiary carbocation . This intermediate can be trapped by weak nucleophiles (amines, alcohols) to form 3,3-disubstituted oxetanes—a motif highly valued as a metabolically stable, polar bioisostere of carbonyls.
Mechanistic Pathway & Workflow

OSF_Mechanism Figure 1: The Defluorosulfonylation (deFS) pathway for synthesizing 3,3-disubstituted oxetanes. OSF Oxetane Sulfonyl Fluoride (OSF) Transition Transition State (SO2 Extrusion) OSF->Transition Heat (60°C) SuFEx SuFEx Product (Sulfonamide) OSF->SuFEx Avoided Pathway (Requires specific conditions) Cation Tertiary Oxetane Carbocation Transition->Cation - SO2, - F- Product 3-Amino-Oxetane (Bioisostere) Cation->Product + Amine Nucleophile

[2]

Experimental Protocol: Synthesis of Amino-Oxetanes via OSF

This protocol describes the synthesis of a 3-morpholino-oxetane derivative, a bioisostere for amide-containing drugs like Fipexide [3].

Reagents:

  • OSF Reagent: 2-[(4-methylphenyl)sulfonyl]oxetane (prepared from corresponding sulfone via LiHMDS/Selectfluor).

  • Nucleophile: Morpholine (1.5 equiv).

  • Base:

    
     (2.0 equiv) - Crucial for scavenging HF and preventing side reactions.
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve the OSF reagent (1.0 equiv, 0.2 mmol) in anhydrous MeCN (0.1 M concentration).

  • Addition: Add

    
     (2.0 equiv) followed by morpholine (1.5 equiv).
    
  • Activation: Seal the vial and heat to 60 °C for 2–4 hours.

    • Note: Monitor by TLC or LC-MS. The disappearance of the sulfonyl fluoride peak and appearance of the amine adduct confirms the deFS pathway over SuFEx.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous

    
    .
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (typically Silica, Hexane/EtOAc gradient).
    

Validation:

  • Yield: Expect 70–90% isolated yield.

  • NMR Signature: Look for the disappearance of the characteristic oxetane protons adjacent to the sulfonyl group (

    
     ~4.5-5.0 ppm) and the appearance of the new C-N bond signals.
    

Section 3: Synthesis of 2-Pentafluorosulfanyl ( ) Indoles

The Challenge & Solution

Direct electrophilic


 introduction is chemically impossible. The state-of-the-art method involves a radical addition-cyclization cascade  starting from 2-ethynylanilines. This approach allows for the construction of the indole core around the 

group [4].
Synthesis Workflow

SF5_Indole_Synthesis Figure 2: Telescoped synthesis of 2-SF5-Indoles via radical addition and cyclization. Start 2-Ethynylaniline Derivative Step1 Radical Addition (SF5Cl gas, Et3B or Light) Start->Step1 Intermed β-Chloro-β-SF5 Styrene Intermediate Step1->Intermed Step2 Dehydrochlorination (LiHMDS, -78°C) Intermed->Step2 Alkyne SF5-Alkyne Step2->Alkyne Step3 5-endo-dig Cyclization (K3PO4, 80°C) Alkyne->Step3 Final 2-SF5-Indole Step3->Final

[5][6][7]

Detailed Protocol: Telescoped Radical Addition/Cyclization

Based on the methodology by Blanchard et al. (2021) [5].

  • Radical Addition:

    • Dissolve N-protected 2-ethynylaniline (e.g., N-Tosyl) in

      
      .
      
    • Cool to -78 °C. Condense

      
       gas (approx. 1.5 equiv) into the vessel.
      
    • Add

      
       (0.1 equiv) as initiator. Stir for 1 hour while warming to 0 °C.
      
    • Safety:

      
       is a gas; use a dedicated pressure tube or balloon setup in a well-ventilated hood.
      
  • Elimination (In-situ):

    • Cool the mixture back to -78 °C.

    • Add LiHMDS (2.2 equiv) dropwise. This effects dehydrochlorination to form the

      
      -alkyne.[7]
      
  • Cyclization:

    • Solvent swap to Toluene or keep in compatible solvent.

    • Add

      
       (2.0 equiv) and heat to 80 °C for 12 hours.
      
    • The base promotes the 5-endo-dig cyclization of the sulfonamide nitrogen onto the

      
      -activated alkyne.
      
  • Result:

    • This yields the 2-

      
      -indole, a scaffold previously inaccessible via standard cross-coupling.
      

Section 4: Case Studies & Applications

Case Study 1: Oxetane Analogs of Marketed Drugs Researchers have successfully applied the OSF methodology to synthesize oxetane analogs of Piribedil (a dopamine agonist) and Fipexide (a nootropic). In these analogs, the carbonyl group of the amide was replaced by the oxetane ring.

  • Result: The oxetane analogs maintained the polar character required for solubility but introduced a rigid, metabolic block that prevents hydrolytic cleavage common to amides [3].

Case Study 2: Emerging FDA Trends (2024-2025) The approval of drugs like Suzetrigine (VX-548) in 2025 highlights the industry's shift toward highly specific sodium channel inhibitors where fluorinated motifs play a key role in potency and selectivity [6]. While Suzetrigine utilizes a difluoro-benzodioxole motif, the "next-generation" candidates currently in Phase I/II are increasingly employing the


 and oxetane scaffolds described above to further refine the lipophilic efficiency (LipE) of these targets.

References

  • Savoie, P. R., & Welch, J. T. (2015).[7] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[7] [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-

    
    -(Aza)Indoles, a New Family of 
    
    
    
    Heterocycles. ACS Organic & Inorganic Au, 1(1), 35–43. [Link]
  • Frodsham, L., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.[8] Nature Chemistry, 14, 320–327. [Link]

  • McGowan, M. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[1][2][3][9] Journal of the American Chemical Society. [Link]

  • Mukherjee, S., et al. (2025).[10] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23, 7821-7851. [Link]

  • Duggan, S. (2025). Suzetrigine: First Approval. Drugs, 85, 123–129. [Link]

Sources

Methodological & Application

Application Note: N-Protection and Deprotection Strategies for 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold is a privileged spirocyclic piperidine structure frequently utilized in modern medicinal chemistry. It serves as a critical structural motif in the development of highly selective sigma-1 (


) receptor radioligands[1] and potent spiro-piperidine ASH1L epigenetic inhibitors[2]. Because the spiro-center at the C4 position of the piperidine ring introduces unique steric and electronic microenvironments, the strategic N-protection and deprotection of the secondary amine (N8) is paramount. This guide provides field-proven, self-validating protocols for the orthogonal protection of 8-azaspiro[4.5]decane derivatives, ensuring high yields while preserving sensitive functional groups.

Mechanistic Rationale & Scaffold Considerations

When functionalizing 8-azaspiro[4.5]decane derivatives, the choice of the protecting group—typically tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc)—must be dictated by the stability of the spiro-substituent.

A prime example is the widely used building block 1,4-dioxa-8-azaspiro[4.5]decane , which features a dioxolane ketal protecting the C4 ketone[3]. Ketals are notoriously sensitive to aqueous acids. Therefore, if Boc protection is chosen, the subsequent acidic deprotection must be strictly anhydrous (e.g., using neat TFA in DCM or HCl in anhydrous dioxane) to prevent premature ketal hydrolysis. Alternatively, Cbz protection offers a highly orthogonal route, as its removal via catalytic hydrogenolysis is completely neutral and leaves acid-sensitive spiro-ketals entirely intact.

Orthogonal Protection Logic

Workflow Spiro 8-Azaspiro[4.5]decane Core Scaffold Boc Boc Protection (Boc2O, Et3N) Spiro->Boc Cbz Cbz Protection (CbzCl, Na2CO3) Spiro->Cbz Fmoc Fmoc Protection (Fmoc-OSu, DIPEA) Spiro->Fmoc DeprocBoc Acidic Cleavage (TFA or HCl) Boc->DeprocBoc DeprocCbz Hydrogenolysis (H2, Pd/C) Cbz->DeprocCbz DeprocFmoc Base Cleavage (Piperidine) Fmoc->DeprocFmoc Product Free Secondary Amine (Ready for Derivatization) DeprocBoc->Product DeprocCbz->Product DeprocFmoc->Product

Orthogonal N-protection and deprotection workflows for 8-azaspiro[4.5]decane derivatives.

Quantitative Comparison of Protecting Groups

To facilitate experimental design, the following table summarizes the quantitative parameters and orthogonal stability for the three primary protection strategies applied to the 8-azaspiro[4.5]decane secondary amine.

Protecting GroupReagent (Equivalents)Base / Solvent SystemDeprotection ConditionOrthogonal StabilityTypical Yield
Boc Boc₂O (1.1 eq)Et₃N / DCMTFA/DCM (1:1) or 4M HCl/DioxaneStable to H₂/Pd, Base90–98%
Cbz CbzCl (1.2 eq)Na₂CO₃ / THF:H₂O (1:1)H₂ (1 atm), 10% Pd/C, MeOHStable to mild acid, Base85–95%
Fmoc Fmoc-OSu (1.1 eq)DIPEA / DMF20% Piperidine in DMFStable to acid, H₂/Pd80–90%

Standard Operating Procedures (SOPs)

Protocol A: N-Boc Protection

Causality Focus: Triethylamine (Et₃N) is utilized as an acid scavenger to maintain the secondary amine in its nucleophilic free-base form, driving the equilibrium toward complete conversion.

  • Preparation: Dissolve the 8-azaspiro[4.5]decane derivative (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (15.0 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction and prevent the formation of urea byproducts.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) dropwise as a solution in DCM (10 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Anhydrous N-Boc Deprotection

Causality Focus: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and CO₂ gas. The use of anhydrous DCM prevents the hydrolysis of acid-sensitive spiro-ketals[3].

  • Preparation: Dissolve the N-Boc-8-azaspiro[4.5]decane derivative (5.0 mmol) in anhydrous DCM (15 mL).

  • Acid Addition: Cool to 0 °C and slowly add anhydrous TFA (15 mL).

  • Self-Validating Observation: Observe the reaction for gentle effervescence. The evolution of isobutylene and CO₂ gas is a physical confirmation that the cleavage mechanism is actively occurring[2].

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in DCM (20 mL) and wash with 1M NaOH (20 mL), or pass the solution through a basic ion-exchange resin (e.g., Amberlyst A21).

Protocol C: N-Cbz Protection (Schotten-Baumann Conditions)

Causality Focus: A biphasic solvent system (THF/H₂O) with an inorganic base (Na₂CO₃) traps the HCl byproduct in the aqueous layer, preventing the protonation of the piperidine nitrogen without requiring anhydrous conditions.

  • Preparation: Dissolve the amine (10.0 mmol) in a 1:1 mixture of THF and water (40 mL).

  • Base Addition: Add Na₂CO₃ (20.0 mmol, 2.0 eq) and cool the mixture to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (CbzCl, 12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with ethyl acetate (3 × 30 mL). Wash the organics with 1M HCl (20 mL) to remove unreacted amine, followed by brine, then dry and concentrate.

Protocol D: N-Cbz Deprotection (Hydrogenolysis)

Causality Focus: Palladium-catalyzed hydrogenolysis is completely neutral, making it the premier choice for deprotecting 8-azaspiro[4.5]decane derivatives containing highly acid-sensitive or base-sensitive spiro-substituents.

  • Preparation: Dissolve the N-Cbz derivative (5.0 mmol) in MS-grade Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.5 mmol) under a blanket of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times via a balloon. Stir vigorously at room temperature under 1 atm of H₂ for 4–8 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 × 15 mL). Concentrate the filtrate to yield the pure secondary amine.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized intermediates, researchers must employ a self-validating analytical loop:

  • TLC Monitoring (Ninhydrin Stain): The free 8-azaspiro[4.5]decane secondary amine will rapidly stain deep blue/purple when heated with ninhydrin. Upon successful Boc, Cbz, or Fmoc protection, the spot will remain colorless under ninhydrin but will be UV-active (for Cbz/Fmoc) or stainable with phosphomolybdic acid (PMA).

  • NMR Validation: Successful N-Boc deprotection is definitively confirmed by the complete disappearance of the massive 9-proton singlet at

    
     ~1.45 ppm in the 
    
    
    
    H-NMR spectrum.
  • LC-MS Troubleshooting: If Boc deprotection stalls, LC-MS may show a mass corresponding to the tert-butyl cation re-alkylating the spiro-ring (rare, but possible in electron-rich spiro-arenes). To prevent this, add a carbocation scavenger such as triisopropylsilane (TIPS, 2.0 eq) during the TFA cleavage step.

References

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: PubMed (National Institutes of Health) URL: [Link][1]

  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors. Source: PMC (National Institutes of Health) URL: [Link][2]

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.

    
     Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
    Source:  ACS Publications (Journal of Medicinal Chemistry)
    URL: [Link][3]
    

Sources

Application Note: Optimizing Reductive Amination Conditions for Fluorinated Piperidine Ketals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated piperidine ketals (e.g., 3-fluoro-1,4-dioxa-8-azaspiro[4.5]decane) are highly privileged building blocks in modern drug discovery, offering enhanced metabolic stability and modulated basicity compared to their non-fluorinated counterparts [1]. However, the N-alkylation of these scaffolds via reductive amination presents a complex synthetic challenge. The dual presence of an electron-withdrawing fluorine atom and a sterically demanding spiro-ketal protecting group requires precise optimization of the reaction conditions. This application note provides field-proven insights, mechanistic causality, and self-validating protocols to achieve high-yielding reductive aminations while preserving ketal integrity.

Mechanistic Causality: The Fluorine-Ketal Dilemma

As a Senior Application Scientist, it is critical to understand that experimental failures in this chemical space rarely stem from the reducing agent itself, but rather from a misunderstanding of the substrate's physical chemistry. The difficulty of this transformation is governed by three competing factors:

  • Inductive Deactivation: The introduction of a highly electronegative fluorine atom (

    
    ) adjacent to or near the piperidine nitrogen significantly lowers the amine's pKa via strong inductive electron withdrawal [2]. This electronic deactivation raises the activation energy required for the initial nucleophilic attack on the carbonyl carbon, shifting the hemiaminal equilibrium backward.
    
  • Steric Hindrance: The spiro-ketal moiety (typically at the C4 position) introduces significant 1,3-diaxial steric bulk. When reacting with sterically hindered aldehydes or ketones, the dehydration of the hemiaminal to the requisite iminium ion becomes the rate-limiting step.

  • Acid Sensitivity: Standard reductive amination protocols often rely on Brønsted acids (e.g., AcOH) to drive iminium formation. However, ketals are acutely sensitive to acidic hydrolysis. If the apparent pH drops below 3.5, rapid deketalization occurs. The resulting free piperidone not only complicates the impurity profile but can undergo competitive reductive amination, leading to intractable polymeric mixtures.

Mechanism Amine Fluorinated Piperidine Ketal Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Rate Limiting) Product N-Alkylated Product Iminium->Product Hydride Reduction Note1 Risk: Deketalization if pH < 3 Note1->Iminium

Reaction pathway for the reductive amination of fluorinated piperidine ketals.

Reagent Selection and Optimization Data

Selecting the correct reagent system requires balancing the need for iminium activation against the acid sensitivity of the ketal. Table 1 summarizes the performance of various reducing systems based on extensive laboratory validation.

Table 1: Quantitative Comparison of Reductive Amination Conditions

Reagent SystemAdditiveSolventTypical YieldKetal StabilityApplication Profile
NaBH(OAc)3 AcOH (0-1 eq)DCE75–90%ExcellentStandard for aldehydes; highly selective, avoids over-reduction[3].
NaBH3CN AcOH (pH 4-5)MeOH50–70%ModerateUseful for difficult imines, but requires strict pH control to avoid deketalization.
Ti(OiPr)4 / NaBH4 NoneTHF / EtOH80–95%ExcellentBest for ketones/hindered aldehydes; avoids Brønsted acids entirely[4].
Picoline-Borane AcOH (1 eq)MeOH65–85%GoodGreener alternative to NaBH3CN; good tolerance for aqueous/protic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow the chemist to verify the success of intermediate stages before committing to the final reduction.

Protocol A: Mild Reductive Amination with NaBH(OAc)3

Target: Unhindered aliphatic or aromatic aldehydes. Causality: As established by [3], sodium triacetoxyborohydride (NaBH(OAc)3) is a mild, selective reducing agent that operates efficiently in weakly acidic to neutral conditions, preserving the ketal while selectively reducing the iminium ion over the parent carbonyl.

Self-Validating Checkpoints:

  • Checkpoint 1 (Imine Formation): Before adding NaBH(OAc)3, remove a 10 µL aliquot, dilute in MeOH, and add a crystal of NaBH4. Analyze by LC-MS. If the desired product mass is absent, the hemiaminal/iminium equilibrium is failing, indicating the need for Protocol B.

  • Checkpoint 2 (Ketal Integrity): Spot the reaction mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A yellow/orange spot indicates ketone formation (deketalization). If observed, quench immediately and buffer the next attempt with DIPEA.

Step-by-Step Procedure:

  • In an oven-dried flask under N2, dissolve the fluorinated piperidine ketal (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5. (Note: For highly acid-sensitive ketals, omit AcOH and rely on the inherent acidity of the reaction mixture).

  • Stir at room temperature for 30 minutes. Perform Checkpoint 1.

  • Add NaBH(OAc)3 (1.4–1.5 equiv) portionwise over 10 minutes to control the mild exotherm.

  • Stir the suspension at room temperature for 2–12 hours, monitoring by LC-MS. Perform Checkpoint 2 at the 2-hour mark.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 (10 mL/mmol) to neutralize any acid and protect the ketal during extraction.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Reductive Amination

Target: Ketones or sterically hindered aldehydes. Causality: When the carbonyl is hindered and the amine is deactivated by fluorine, mild Brønsted acids are insufficient. As demonstrated by [4], Titanium(IV) isopropoxide (Ti(OiPr)4) acts as both a water scavenger and a potent Lewis acid, coordinating the carbonyl oxygen to drive imine formation without lowering the bulk pH, thereby perfectly preserving the ketal.

Self-Validating Checkpoints:

  • Checkpoint 1 (Titanium Complexation): The reaction mixture should turn slightly yellow/orange upon the addition of Ti(OiPr)4, indicating the formation of the titanium-imine complex.

  • Checkpoint 2 (Reduction Completion): After adding the reducing agent, the disappearance of the yellow color correlates with the consumption of the imine complex.

Step-by-Step Procedure:

  • In a dry flask under N2, combine the fluorinated piperidine ketal (1.0 equiv), the ketone (1.1 equiv), and Ti(OiPr)4 (1.5 equiv) in anhydrous THF or neat (if reagents are liquid).

  • Stir at room temperature for 6–12 hours. Perform Checkpoint 1.

  • Dilute the mixture with absolute ethanol (to 0.1 M) and cool to 0 °C in an ice bath.

  • Carefully add NaBH4 (1.5 equiv) in small portions. (Caution: Rapid hydrogen evolution occurs).

  • Stir for 2 hours at room temperature. Perform Checkpoint 2.

  • Workup: Quench the reaction by adding water (2 mL/mmol) and stir vigorously for 15 minutes. A white precipitate of TiO2 will form.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990. URL:[Link]

  • Ábrahámi, R. A., Kiss, L., Fustero, S., & Fülöp, F. "Synthesis of fluorinated piperidine and azepane β-amino acid derivatives." Tetrahedron, 2016. URL:[Link]

Sources

Application Note: 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026


 NMR), Synthetic Elaboration, and Physicochemical Profiling.

Executive Summary

This guide details the utility of 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane (hereafter referred to as 6-F-Dzb ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Unlike traditional planar aromatic fragments, 6-F-Dzb offers a distinct


-rich 3D architecture  (the "Escape from Flatland" strategy). Its spirocyclic core provides structural rigidity and metabolic stability, while the secondary amine serves as a versatile vector for library expansion. Crucially, the fluorine substitution  at the C6 position transforms this scaffold into a sensitive spy reporter for 

NMR screening
, allowing for the detection of weak millimolar binders that traditional biochemical assays often miss.

Physicochemical Profile & Structural Logic

The inclusion of 6-F-Dzb in a fragment library is driven by specific medicinal chemistry rationales. The spiro-fusion restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon protein binding.

Table 1: Physicochemical Properties (Predicted vs. Parent)[1][2]
PropertyParent Scaffold (Non-F)6-F-Dzb (Fluorinated) Impact of Fluorination
Formula


NMR Active Nucleus
MW (Da) 143.18161.17 Remains < 300 (Rule of 3)
cLogP -0.30~0.15 Slight lipophilicity increase
pKa (Amine) 10.9 (Exp)~9.2 (Pred) Inductive effect lowers basicity
TPSA (

)
30.530.5 No change (Polar Surface Area)
Fsp3 Fraction 1.01.0 Maintains 3D character

Structural Note: The fluorine atom at C6 introduces a chiral center. In high-precision FBDD, it is recommended to use enantiomerically pure forms (e.g.,


-6-F-Dzb) to resolve specific binding modes, although racemic mixtures are acceptable for primary screening.

Application Protocol A: NMR Fragment Screening

The primary application of 6-F-Dzb is as a Ligand-Observed NMR reporter. Fluorine's high gyromagnetic ratio (83% of


) and 100% natural abundance make it highly sensitive. Crucially, biological macromolecules lack background fluorine signals, rendering the spectrum "clean" except for the ligand.
Experimental Workflow

The following protocol uses


 Relaxation Editing (CPMG)  to detect binding. Small unbound molecules tumble rapidly (long 

, sharp peaks), while bound molecules tumble with the protein (short

, broad/disappearing peaks).
Step 1: Sample Preparation (Cocktails)

To increase throughput, screen fragments in mixtures (cocktails) of 10–20 compounds. Ensure 6-F-Dzb has a distinct chemical shift from others in the mix.

  • Buffer: 50 mM Phosphate or Tris (pH 7.4), 100 mM NaCl, 10%

    
     (lock signal). Avoid fluorinated buffers.
    
  • Ligand Concentration: 50

    
     – 200 
    
    
    
    (per fragment).
  • Protein Concentration: 5

    
     – 20 
    
    
    
    (Target ratio 1:20 to 1:50).
  • Reference: Add 50

    
     Trifluoroacetic acid (TFA) or fluorocytosine as an internal shift/integration reference.
    
Step 2: Pulse Sequence Parameters (Bruker/Varian)
  • Experiment: 1D

    
     with CPMG spin-lock.
    
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
  • Spin-Lock Time (

    
    ): 
    
    • Spectrum A (Reference): 10 ms (minimal filtering).

    • Spectrum B (Filter): 200 ms (filters out large species).

  • Scans: 128–512 (depending on probe sensitivity).

Step 3: Data Analysis & Hit Validation
  • Acquire Reference Spectrum: Cocktail without protein. All peaks should be sharp.

  • Acquire Screening Spectrum: Cocktail with protein.

  • Calculation: Calculate the signal attenuation ratio (

    
    ):
    
    
    
    
  • Hit Criteria: A reduction in signal intensity (

    
    ) indicates the fragment is exchanging with a protein-bound state (taking on the protein's fast relaxation properties).
    
  • Deconvolution: Retest 6-F-Dzb individually to confirm

    
     via chemical shift perturbation (titration).
    

Application Protocol B: Synthetic Elaboration (Hit-to-Lead)

Once 6-F-Dzb is identified as a hit, the secondary amine (position 8) acts as the primary vector for "growing" the fragment into a lead compound. The spiro-dioxolane ring acts as a polar anchor, often engaging solvent-exposed regions or specific H-bond networks.

General Library Synthesis Protocol

Perform these reactions in parallel (96-well plate format) to explore the Structure-Activity Relationship (SAR).

Reaction A: Amide Coupling (Targeting Electrophilic Pockets)
  • Reagents: Carboxylic acid library (

    
    ), HATU, DIPEA, DMF.
    
  • Procedure:

    • Dissolve 6-F-Dzb (1.0 eq) and

      
       (1.1 eq) in DMF.
      
    • Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

    • Stir at RT for 12 hours.

    • Purification: SCX-2 solid-phase extraction cartridges (catch-and-release of basic amines ensures unreacted acid removal; however, product is an amide, so standard reverse-phase HPLC is preferred here).

Reaction B: Sulfonylation (Exploring Geometry)
  • Reagents: Sulfonyl chlorides (

    
    ), Pyridine/DCM.
    
  • Rationale: Sulfonamides create a distinct vector geometry compared to amides, often twisting the substituent out of plane.

Reaction C: Reductive Amination (Maintaining Basicity)
  • Reagents: Aldehydes (

    
    ), 
    
    
    
    , DCE.
  • Rationale: Retains the basic nitrogen center (unlike amides), which is crucial if the fragment binds via an ionic interaction with an Asp/Glu residue in the pocket.

Visualizing the Workflow

The following diagram illustrates the integration of 6-F-Dzb into a standard FBDD pipeline.

FBDD_Workflow Library Fragment Library (Includes 6-F-Dzb) Screen 19F NMR Screening (T2 Relaxation / CPMG) Library->Screen Pools of 10 Hit Hit Validation (KD Determination) Screen->Hit Signal Attenuation Structure Structural Biology (X-ray / Cryo-EM) Hit->Structure Soak Crystal Chem Chemical Elaboration (Amide/Sulfonamide Growth) Hit->Chem Vector Analysis Structure->Chem Guided Design Lead Lead Compound (< 10nM Potency) Chem->Lead Iterative opt.

Figure 1: FBDD workflow emphasizing the transition from NMR screening to structural validation and chemical elaboration.

Scientific Rationale & Advantages

The "Spiro" Advantage

Planar fragments (e.g., biaryls) often suffer from poor solubility and "flat" binding modes that maximize non-specific hydrophobic interactions.[1] The spiro[4.5]decane system introduces a rigid


 bend between the two rings. This:
  • Increases Solubility: The high

    
     fraction disrupts crystal packing energy.
    
  • Vectors: Projects the amine handle (

    
    ) and the dioxolane oxygens into distinct quadrants of 3D space, allowing the molecule to probe "corners" of the binding pocket that flat molecules cannot access.
    
The Fluorine Reporter

In


 NMR, the chemical shift anisotropy (CSA) of fluorine is highly sensitive to the local electrostatic environment. When 6-F-Dzb binds, the fluorine environment changes (desolvation or protein contact), resulting in a chemical shift perturbation (CSP). Even if the shift is minimal, the change in rotational correlation time (

)
upon binding ensures detection via

relaxation.

References

  • Norton, R. S., et al. (2016).

    
     NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry . 
    
  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society .

  • Zheng, H., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery .

  • Erlanson, D. A., et al. (2016). Twenty Years On: The Impact of Fragment-Based Drug Discovery. Nature Reviews Drug Discovery .

  • UCL Faculty of Life Sciences.

    
     NMR Fragment Screening Platform. 
    

Sources

Application Note & Protocol: Late-Stage C-H Functionalization of 6-Fluoro-Spirocyclic Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and a detailed starting protocol for the late-stage functionalization (LSF) of 6-fluoro-spirocyclic piperidines, a crucial scaffold in modern medicinal chemistry. We delve into the strategic importance of this motif, the underlying principles of C–H functionalization, and present a robust, photoredox-mediated protocol for C-H arylation as a representative example. This document is intended for researchers, scientists, and drug development professionals seeking to diversify complex molecular architectures to accelerate drug discovery programs.

Introduction: The Strategic Value of Fluorinated Spirocycles

The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2][3] The incorporation of a spirocyclic junction introduces a three-dimensional, conformationally rigid structure, which can lead to enhanced binding affinity and selectivity for biological targets.[1][4] Furthermore, the strategic placement of a fluorine atom, particularly at the 6-position, offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can block sites of oxidative metabolism, increasing the drug's half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing cell permeability and reducing off-target effects.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[5]

Late-stage functionalization (LSF) is a paradigm-shifting strategy in drug discovery.[6][7] It allows for the direct modification of C-H bonds in a complex, fully-formed molecule, enabling rapid generation of a library of analogues without the need for lengthy de novo synthesis.[8] This application note focuses on combining these powerful concepts: applying LSF to the challenging yet highly valuable 6-fluoro-spirocyclic piperidine scaffold.

Core Concepts: The Challenge and Opportunity of C–H Functionalization

The primary challenge in the LSF of saturated heterocycles like piperidines is the selective activation of specific C-H bonds, which are typically considered unreactive.[9] Modern synthetic methods, particularly those involving photoredox catalysis and hydrogen atom transfer (HAT), have emerged as powerful solutions.[10]

Hydrogen Atom Transfer (HAT): This process involves the abstraction of a hydrogen atom (proton and electron) from a C-H bond by a highly reactive radical species, generating a carbon-centered radical on the piperidine ring.[11][12] This radical can then be intercepted by a coupling partner to form a new C-C or C-heteroatom bond.

Influence of the 6-Fluoro Substituent: The fluorine atom at the 6-position exerts a strong inductive effect, which can influence the regioselectivity of the HAT process. C-H bonds alpha (α) to the nitrogen (the 2- and 6-positions) are generally the most activated due to the stability of the resulting α-amino radical. The electron-withdrawing fluorine atom at C-6 will disfavor the formation of a radical at that same position, potentially directing functionalization towards the C-2 position. This inherent electronic bias is a key consideration in experimental design.

Methodology Deep Dive: Photoredox-Mediated Minisci-Type C-H Arylation

We will focus on a photoredox-mediated C-H arylation, a reaction analogous to the classic Minisci reaction, which is well-suited for LSF.[13][14] This approach offers mild reaction conditions and high functional group tolerance.[15]

The proposed catalytic cycle proceeds as follows:

  • Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a long-lived, high-energy state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and can abstract an electron from the N-Boc-piperidine substrate, forming a radical cation.

  • Deprotonation/HAT: The radical cation is highly acidic. A mild base or another reaction component facilitates the loss of a proton from the C-H bond alpha to the nitrogen, generating the key α-amino radical intermediate.

  • Radical Addition: The nucleophilic α-amino radical adds to an electron-deficient heteroaromatic coupling partner.

  • Re-aromatization & Catalyst Regeneration: The resulting radical adduct is oxidized by a stoichiometric oxidant (or the reduced form of the photocatalyst from a separate cycle), regenerating the aromaticity of the coupling partner and turning over the catalytic cycle.

Below is a diagram illustrating this proposed catalytic cycle.

Photoredox_Catalytic_Cycle cluster_0 Catalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC(red) PC_star->PC_red SET Substrate Piperidine Substrate PC_red->PC Oxidation Radical_Cation Substrate•+ Substrate->Radical_Cation Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical -H+ Radical_Adduct [Product-H]• Alpha_Radical->Radical_Adduct + Ar-CN Arene Ar-CN Arene->Radical_Adduct Product Arylated Product Radical_Adduct->Product Oxidation -e-, -H+

Caption: Proposed catalytic cycle for photoredox C-H arylation.

Experimental Protocol: C-2 Arylation of a Model 6-Fluoro-Spirocyclic Piperidine

This protocol describes a starting point for the C-H arylation of a model substrate, tert-butyl 6-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate, with 4-cyanopyridine.

Disclaimer: This is a representative protocol based on established methodologies for similar substrates.[13][16] Optimization of catalyst, solvent, temperature, and reaction time may be necessary for different substrates or coupling partners. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
tert-butyl 6-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate(Assumed available)>95%Model Substrate (1.0 equiv)
4-CyanopyridineCommercial>98%Coupling Partner (1.5 equiv)
Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))Commercial>98%Photocatalyst (1.5 mol%)
K₂HPO₄CommercialReagent GradeBase (2.0 equiv)
Acetonitrile (MeCN)CommercialAnhydrous, DriSolvReaction Solvent (0.1 M)
4W Blue LED LampCommercial450 nmLight Source
Schlenk tube or reaction vial with stir barStandard Lab Supply--
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl 6-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (e.g., 0.1 mmol, 27.2 mg), 4-cyanopyridine (0.15 mmol, 15.6 mg), Ir(ppy)₃ (0.0015 mmol, 1.0 mg), and K₂HPO₄ (0.2 mmol, 34.8 mg).

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) via syringe. The mixture should be a suspension.

  • Irradiation: Place the Schlenk tube approximately 5-10 cm from the 4W blue LED lamp. Use a small fan to maintain the reaction temperature near room temperature (approx. 25 °C).

  • Reaction Monitoring: Stir the reaction vigorously under irradiation for 16-24 hours. Progress can be monitored by taking small aliquots (via syringe) and analyzing by LC-MS or TLC.

  • Workup: Upon completion, remove the reaction from the light source. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C-2 arylated product.

Expected Outcome & Characterization

The expected product is tert-butyl 2-(pyridin-4-yl)-6-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate. The reaction is anticipated to proceed with good yield and high regioselectivity for the C-2 position due to the electronic influence of the C-6 fluorine atom. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm the structure and purity.

Data Presentation & Substrate Scope

To illustrate the potential utility of this method, the following table presents hypothetical results for the arylation of the model substrate with various electron-deficient (hetero)arenes. Yields are based on typical outcomes for similar published transformations.[13][17]

EntryCoupling PartnerProductHypothetical Yield (%)
14-Cyanopyridinetert-butyl 2-(pyridin-4-yl)-6-fluoro-...-carboxylate75
22-Chloropyrazinetert-butyl 2-(pyrazin-2-yl)-6-fluoro-...-carboxylate68
31,3-Dicyanobenzenetert-butyl 2-(3,5-dicyanophenyl)-6-fluoro-...-carboxylate82
4Methyl 4-cyanobenzoatetert-butyl 2-(4-cyano-3-methoxycarbonylphenyl)-6-fluoro-...-carboxylate71

Workflow & Troubleshooting

The overall experimental process can be visualized as follows:

Experimental_Workflow Prep 1. Reagent Preparation & Weighing Setup 2. Reaction Assembly in Schlenk Tube Prep->Setup Degas 3. Degassing (Evacuate/Backfill N₂) Setup->Degas Irradiate 4. Irradiation (Blue LED, 16-24h) Degas->Irradiate Workup 5. Aqueous Workup (EtOAc/H₂O) Irradiate->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify Analyze 7. Analysis (NMR, HRMS) Purify->Analyze

Caption: General workflow for photoredox C-H functionalization.

Troubleshooting Common Issues:

  • Low Conversion:

    • Cause: Inefficient degassing (oxygen can quench the excited photocatalyst).

    • Solution: Ensure the evacuate/backfill cycle is performed carefully. Use high-quality anhydrous solvent.

    • Cause: Insufficient light penetration for concentrated solutions.

    • Solution: Ensure the reaction is not overly concentrated (<0.2 M). Use a more powerful light source if necessary.

  • Formation of Side Products:

    • Cause: Over-reaction or degradation of starting material/product.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature.

  • Poor Regioselectivity:

    • Cause: Substrate electronics do not sufficiently differentiate C-H bond reactivities.

    • Solution: This is less likely for the 6-fluoro substrate but could occur with other substitution patterns. A different catalytic system (e.g., a HAT catalyst) might offer alternative selectivity.

Conclusion

The late-stage functionalization of complex scaffolds like 6-fluoro-spirocyclic piperidines represents a frontier in medicinal chemistry. The photoredox-mediated C-H arylation protocol presented here serves as a powerful and adaptable starting point for researchers. By leveraging the principles of hydrogen atom transfer and the unique electronic properties of the substrate, this methodology enables the rapid diversification of high-value molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Shuttle HAT for mild alkene transfer hydrofunctionalization. (2024). PMC - NIH.
  • Protti, S., & Fagnoni, M. (2020). Photocatalytic hydrogen atom transfer: the philosopher's stone for late-stage functionalization? Green Chemistry.
  • Hyster, T. K. (n.d.). Biocatalytic Hydrogen Atom Transfer: An Invigorating Approach to Free-Radical Reactions. CHIMIA.
  • Cassera, E., Martini, V., Abrami, S., et al. (2024). Overcoming photocatalytic hydrogen atom transfer (HAT) limitations via formyl-group directed C‒H cleavage. ChemRxiv.
  • Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund.
  • Walker, M. M., Koronkiewicz, B., Chen, S., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC.
  • Walker, M. M., Koronkiewicz, B., Chen, S., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Seidel, D., et al. (2024). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC - NIH.
  • Walker, M. M., Koronkiewicz, B., Chen, S., et al. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization. eScholarship.org.
  • Minisci reaction. (n.d.). Wikipedia.
  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Semantic Scholar.
  • Wasa, M., Mori, S., Zhao, C., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed.
  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Wang, Z., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (n.d.). Fluorine in heterocyclic chemistry. ResearchGate.
  • Analogues of Piperidine for Drug Design. (n.d.). Enamine.
  • Shishkina, A. V., Galkina, M. A., & Vasilevsky, S. F. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

Sources

Preparation of benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Preparation of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Abstract

Spirocyclic piperidines are privileged structural motifs in modern drug discovery, prized for their conformational rigidity and three-dimensional topology which can lead to enhanced potency and selectivity for biological targets.[1][2] The incorporation of fluorine atoms into such scaffolds can further modulate key physicochemical properties, including metabolic stability and binding affinity. This document provides a comprehensive, field-tested guide for the efficient, three-step synthesis of benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable fluorinated spirocyclic building block. The presented synthetic strategy is designed for robustness and scalability, proceeding through N-benzyloxycarbonylation, electrophilic fluorination, and acid-catalyzed spirocyclization. We provide detailed, step-by-step protocols, mechanistic insights, and critical process parameters to ensure reproducibility for researchers in pharmaceutical and chemical development.

Overall Synthetic Strategy & Rationale

The synthesis of the target compound is achieved via a linear, three-step sequence commencing with commercially available 4-piperidone. The chosen strategy prioritizes efficiency and avoids complex protection/deprotection sequences by leveraging the stability of the benzyloxycarbonyl (Cbz or Z) protecting group.

The core logic of this synthetic design is as follows:

  • Nitrogen Protection: The secondary amine of 4-piperidone is first protected with a benzyloxycarbonyl group. The Cbz group is selected for its robustness, as it remains stable under the conditions required for the subsequent fluorination and ketalization steps. This circumvents potential complications associated with more acid-labile protecting groups (e.g., Boc), which could be cleaved during the final acid-catalyzed spirocyclization step.[3][4]

  • Electrophilic Fluorination: The introduction of the fluorine atom is performed at the ketone stage. An electrophilic fluorinating agent, Selectfluor®, is used to regioselectively install a fluorine atom at the α-position to the carbonyl group. This method is highly effective for the α-fluorination of ketones.[5][6]

  • Spirocycle Formation: The final spirocyclic framework is constructed via an acid-catalyzed ketalization of the fluorinated ketone with ethylene glycol. This reaction forms the 1,4-dioxa moiety and yields the target molecule.

This strategic sequencing ensures that the sensitive functional group transformations are performed in a logical order, maximizing yield and simplifying purification at each stage.

G cluster_workflow Overall Synthetic Workflow A 4-Piperidone (Starting Material) B Step 1: N-Benzyloxycarbonylation (Cbz Protection) A->B C Benzyl 4-oxo-1-piperidinecarboxylate B->C D Step 2: Electrophilic Fluorination (with Selectfluor®) C->D E Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate D->E F Step 3: Acid-Catalyzed Ketalization (Spirocyclization) E->F G Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (Final Product) F->G

Figure 1: High-level overview of the 3-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Benzyl 4-oxo-1-piperidinecarboxylate

Mechanistic Rationale: This step protects the nucleophilic secondary amine of 4-piperidone as a Cbz-carbamate. The reaction is typically performed under Schotten-Baumann conditions, where an aqueous base neutralizes the HCl byproduct generated during the acylation with benzyl chloroformate (Cbz-Cl), driving the reaction to completion. The Cbz group is exceptionally stable and effectively deactivates the nitrogen lone pair, preventing it from interfering in subsequent reactions.[7][8]

G compound1 4-Piperidone HCl plus1 + reagent1 Benzyl Chloroformate (Cbz-Cl) reaction_arrow NaOH (aq), DCM 0 °C to RT product Benzyl 4-oxo-1-piperidinecarboxylate reaction_arrow->product

Scheme 1: N-Benzyloxycarbonylation of 4-piperidone.

Materials & Reagents

Reagent/Material Grade Supplier Amount (Scale) Molar Eq.
4-Piperidone monohydrate hydrochloride 98% Sigma-Aldrich 15.36 g 1.0
Benzyl chloroformate (Cbz-Cl) 97% Acros Organics 17.5 mL 1.05
Sodium Hydroxide (NaOH) ≥98%, pellets Fisher Scientific 8.8 g 2.2
Dichloromethane (DCM) ACS Grade VWR 200 mL -
Deionized Water - - 200 mL -
Brine (Saturated NaCl) - Lab Prepared 100 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 20 g | - |

Step-by-Step Protocol:

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Add 4-piperidone monohydrate hydrochloride (15.36 g, 100 mmol) to the flask. Add deionized water (100 mL) and dichloromethane (DCM, 100 mL) to create a biphasic system.

  • Cooling: Cool the vigorously stirred mixture to 0 °C using an ice-water bath.

  • Base Addition: Prepare a solution of sodium hydroxide (8.8 g, 220 mmol) in deionized water (100 mL) and cool it to ~10 °C. Add this solution to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Addition: Add benzyl chloroformate (17.5 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3 hours.

  • Work-up: Stop the stirring and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), deionized water (50 mL), and saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a pale yellow oil or solid. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes gradient) to yield the pure product.

Part 2: Synthesis of Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate

Mechanistic Rationale: This step involves an electrophilic fluorination. The reaction proceeds via the enol or enolate tautomer of the starting ketone, which acts as a nucleophile.[10] The C=C double bond of the enol attacks the electrophilic fluorine atom of Selectfluor® (F-TEDA-BF₄), a widely used and highly effective N-F fluorinating agent, to form the α-fluoroketone.[5][6] Acetonitrile is a common solvent for this transformation.

G compound1 Benzyl 4-oxo-1-piperidinecarboxylate plus1 + reagent1 Selectfluor® reaction_arrow Acetonitrile (MeCN) Reflux product Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate reaction_arrow->product

Scheme 2: Electrophilic fluorination of the Cbz-protected piperidone.

Materials & Reagents

Reagent/Material Grade Supplier Amount (Scale) Molar Eq.
Benzyl 4-oxo-1-piperidinecarboxylate ≥98% From Part 1 11.66 g 1.0
Selectfluor® (F-TEDA-BF₄) ≥95% Sigma-Aldrich 21.24 g 1.2
Acetonitrile (MeCN) Anhydrous Acros Organics 250 mL -
Ethyl Acetate (EtOAc) ACS Grade VWR 500 mL -
Deionized Water - - 300 mL -
Brine (Saturated NaCl) - Lab Prepared 100 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Fisher Scientific | 20 g | - |

Step-by-Step Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: To the flask, add benzyl 4-oxo-1-piperidinecarboxylate (11.66 g, 50 mmol) and anhydrous acetonitrile (250 mL).

  • Reagent Addition: Add Selectfluor® (21.24 g, 60 mmol) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling & Concentration: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Work-up: Redissolve the residue in ethyl acetate (250 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic solution with deionized water (2 x 100 mL) to remove unreacted Selectfluor® and its byproducts, followed by saturated brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient eluent (e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure fluorinated ketone.

Part 3: Synthesis of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Mechanistic Rationale: This final step is an acid-catalyzed ketalization. The ketone carbonyl is protonated by the acid catalyst (p-TsOH), rendering it more electrophilic. Ethylene glycol then acts as a di-nucleophile, attacking the carbonyl carbon in a two-step process to form a five-membered cyclic ketal, also known as a spirocycle in this context.[11] The reaction is reversible, so water is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

G compound1 Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate plus1 + reagent1 Ethylene Glycol reaction_arrow p-TsOH (cat.) Toluene, Reflux (Dean-Stark) product Target Molecule reaction_arrow->product

Scheme 3: Acid-catalyzed spirocyclization to form the final product.

Materials & Reagents

Reagent/Material Grade Supplier Amount (Scale) Molar Eq.
Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate ≥98% From Part 2 10.05 g 1.0
Ethylene Glycol ≥99% Sigma-Aldrich 8.3 mL 3.0
p-Toluenesulfonic acid monohydrate (p-TsOH) ≥98.5% Acros Organics 0.76 g 0.1
Toluene Anhydrous Fisher Scientific 200 mL -
Saturated Sodium Bicarbonate (NaHCO₃) - Lab Prepared 100 mL -
Ethyl Acetate (EtOAc) ACS Grade VWR 200 mL -
Brine (Saturated NaCl) - Lab Prepared 100 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Fisher Scientific | 20 g | - |

Step-by-Step Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate (10.05 g, 40 mmol), anhydrous toluene (200 mL), ethylene glycol (8.3 mL, 120 mmol), and p-toluenesulfonic acid monohydrate (0.76 g, 4 mmol).

  • Reaction: Heat the mixture to reflux (approx. 111 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (100 mL) to neutralize the acid catalyst.

  • Extraction: Separate the organic layer and wash it with water (100 mL) and saturated brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 5% to 20% ethyl acetate in hexanes) to yield benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as the final product.

Summary of Results

The described three-step protocol provides a reliable route to the target compound. Typical results from a 50 mmol scale synthesis are summarized below.

StepIntermediate/ProductStarting Mass (g)Product Mass (g)Yield (%)Purity (¹H NMR)
1Benzyl 4-oxo-1-piperidinecarboxylate15.3610.7~92%>98%
2Benzyl 3-fluoro-4-oxo-1-piperidinecarboxylate11.669.8~78%>97%
3Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate10.0510.2~86%>98%

Conclusion

This application note details an efficient and robust three-step synthesis for benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. The strategic use of the Cbz protecting group, coupled with a reliable electrophilic fluorination and an optimized spirocyclization protocol, provides a high-yielding pathway to this valuable fluorinated building block. The methods described are well-established and can be confidently implemented by researchers in the fields of medicinal chemistry and organic synthesis.

References

  • Douglass, E. F., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health. Available at: [Link]

  • Clarke, P. A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1601-1605. Available at: [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents. Organic Chemistry Portal. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. ningbopharm.com. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia. Available at: [Link]

  • Thieme. (2009). 2 Protection of Functional Groups. Science of Synthesis. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Benzyl Chloroformate. Common Organic Chemistry. Available at: [Link]

  • Valdes, L. J. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane. PrepChem.com. Available at: [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Zhang, Y. (2007). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Dianzi Keji Daxue Xuebao/Journal of the University of Electronic Science and Technology of China, 36(4), 1011-1013. Available at: [Link]

  • Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.

Sources

Troubleshooting & Optimization

Preventing fluorine elimination during ketal deprotection of piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: You are attempting to deprotect a ketal (typically ethylene glycol or dimethyl ketal) on a piperidine ring bearing a fluorine atom at the 3-position (beta to the ketone). Standard acidic hydrolysis (e.g., 6N HCl, TFA/H₂O) results in the loss of fluorine, yielding an


-unsaturated ketone (enone) rather than the desired fluoroketone.

The Root Cause: The presence of the carbonyl group renders the


-protons acidic. In 3-fluoropiperidines, the fluorine atom is 

to the carbonyl. Under aqueous acidic conditions, the ketone equilibrates with its enol form. If the nitrogen is basic or if the conditions favor thermodynamic equilibration, HF is eliminated via an E1 or E1cB-like mechanism, driven by the formation of the conjugated enone system.

Mechanism of Failure (Diagnostic)

Before applying a fix, confirm the failure mode. If your crude NMR shows a disappearance of the characteristic H-F coupling (geminal or vicinal) and the appearance of vinylic protons (doublets around 6.0–7.0 ppm), you have triggered the "Doom Loop" of elimination.

Visualizing the Elimination Pathway

The following diagram illustrates the competing pathways. Your goal is to block Pathway B .

G cluster_0 The Danger Zone Start Fluorinated Ketal Inter Oxocarbenium Intermediate Start->Inter Acid (H+) Product Target: 3-Fluoro-4-piperidone Inter->Product Hydrolysis (+H2O) Enol Enol Form (Thermodynamic Trap) Product->Enol Tautomerization (Promoted by Heat/Base) Elim Elimination (-HF) Enol->Elim E1/E1cB Dead Decomposed Enone Elim->Dead Irreversible

Caption: Pathway analysis showing the divergence between successful hydrolysis and destructive beta-elimination of HF.

Troubleshooting Protocols

Protocol A: The "Trans-Ketalization" Method (Gold Standard)

Context: This is the most robust method for acid-sensitive fluorinated substrates. Instead of using water (which drives hydrolysis but also supports enolization), you use acetone as the solvent. The reaction is an equilibrium exchange: the protecting group (ethylene glycol) is transferred from your piperidone to the acetone.

Why it works:

  • Anhydrous: Minimizes the concentration of water, reducing the availability of the base (H₂O/OH⁻) required for proton abstraction.

  • Equilibrium Driven: The volatility of the acetone-ketal byproduct drives the reaction forward without heat.

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of the ketal substrate in Acetone (0.1 M concentration). Note: Use reagent grade acetone; ultra-dry is not necessary, but "wet" is bad.

  • Catalyst: Add 10–20 mol% PPTS (Pyridinium p-toluenesulfonate) .

    • Alternative: Indium(III) triflate (1–5 mol%) is highly effective for stubborn substrates [1].

  • Reflux: Heat to gentle reflux (approx. 56 °C) for 2–6 hours.

  • Monitoring: Monitor by TLC/LCMS.

  • Workup: Cool to RT. Concentrate in vacuo.[1] Flash chromatography immediately. Do not perform an aqueous wash if possible , as the product may hydrate or eliminate in the separatory funnel.

Protocol B: Iodine-Mediated Deprotection (Neutral Conditions)

Context: If the substrate contains acid-labile groups (like N-Boc) that might survive PPTS but degrade under stronger acids, or if Protocol A is too slow.

Why it works: Molecular iodine acts as a mild Lewis acid in acetone, facilitating the trans-ketalization mechanism under effectively neutral conditions [2].

Step-by-Step:

  • Dissolve: Dissolve substrate in Acetone (0.1 M).

  • Reagent: Add 10 mol% Molecular Iodine (I₂) .

  • Reaction: Stir at Room Temperature (RT).

    • Observation: The solution will be dark brown.

  • Quench: Once complete (usually <30 mins), add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) dropwise just until the iodine color disappears.

  • Extraction: Rapidly extract with DCM, dry over Na₂SO₄, and concentrate.

Critical Control Points (FAQs)

Q1: Does the N-protecting group matter?

A: Yes, it is the single most critical variable. You must reduce the electron density on the nitrogen atom to prevent it from acting as an internal base or stabilizing the transition state for elimination.

Protecting GroupRisk LevelMechanism Note
Free Amine (N-H) CRITICAL High risk of self-catalyzed elimination (E1cB).
N-Alkyl (N-Bn, N-Me) HIGH Basic nitrogen promotes enolization.
N-Ammonium (H-Cl salt) MEDIUM Safer, but acidic hydrolysis can deprotonate it transiently.
Carbamate (N-Boc, N-Cbz) LOW Electron-withdrawing group (EWG) reduces basicity and stabilizes the ring.

Recommendation: Always protect the nitrogen as a Carbamate (Boc/Cbz) before attempting ketal deprotection. If you have an N-Benzyl group, consider swapping it for N-Boc prior to ketone generation.

Q2: I see the product on TLC, but it decomposes during workup. Why?

A: Silica gel is slightly acidic. 3-Fluoro-4-piperidones are notoriously unstable on silica gel.

  • Fix: Deactivate your silica gel column by flushing it with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use neutral alumina.

  • Storage: Store the isolated ketone in the freezer (-20°C) immediately. Do not leave it in CDCl₃ (which becomes acidic over time) on the bench.

Q3: Why not just use aqueous HCl?

A: Thermodynamic Control vs. Kinetic Control. Aqueous HCl creates a reversible environment where the enol form can be accessed. Once the enol forms, the loss of HF is thermodynamically favorable (formation of a conjugated system). You need Kinetic Control : remove the protecting group and stop. You do not want the molecule to "explore" its energy landscape.

Decision Tree for Reagent Selection

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Select Deprotection Method Q1 Is Nitrogen Protected with EWG? (Boc, Cbz, Tosyl) Start->Q1 Stop1 STOP: Protect Nitrogen First (Convert to Boc/Cbz) Q1->Stop1 No (N-Bn, N-H) Q2 Is the Ketal Strained? (e.g., 5-membered dioxolane) Q1->Q2 Yes MethodA Use Protocol A: Acetone + PPTS (Reflux) Q2->MethodA Yes (Standard) MethodB Use Protocol B: Acetone + Iodine (RT) Q2->MethodB No (Acyclic/Labile)

Caption: Logic flow for selecting the safest deprotection methodology based on substrate protection status.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[2][3] Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals.[3] The Journal of Organic Chemistry, 72(15), 5890–5893.

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[2][4] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[4][5][6][7] The Journal of Organic Chemistry, 69(25), 8932–8934.

  • Banik, B. K., & Garza, R. (2007).[6] Molecular Iodine-Catalyzed Deprotection of Acetals and Ketals in Acetone. The Chemical Educator, 12, 75–76.[6]

Sources

Technical Support Center: Synthesis of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane presents a unique set of challenges compared to its non-fluorinated analog. The target molecule is essentially the ethylene ketal of 3-fluoro-4-piperidone .[1] The introduction of the fluorine atom at the


-position (C6 in the spiro system, C3 in the piperidine precursor) significantly alters the electronics of the carbonyl group, reducing nucleophilicity and increasing the acidity of the remaining 

-proton.

This guide addresses the three critical failure points in this synthesis:

  • Regioselectivity during the fluorination of the piperidone core.

  • Stability of the

    
    -fluoro ketone intermediate (avoiding HF elimination).
    
  • Ketalization Efficiency due to the deactivated carbonyl.[1]

Module 1: Critical Synthesis Workflow

To optimize yield, we recommend the Electrophilic Fluorination via Silyl Enol Ether route.[1] Direct fluorination of the ketal is rarely successful due to poor selectivity; therefore, the fluorine must be installed before ketalization.

The Protocol
Step 1: Preparation of the Silyl Enol Ether
  • Reagents: N-Boc-4-piperidone, LiHMDS (1.1 equiv), TMSCl (1.2 equiv).[1]

  • Conditions: THF, -78°C.

  • Key Insight: Kinetic control is essential to prevent thermodynamic equilibration.[1] The silyl enol ether traps the enolate regioselectively.[1]

Step 2: Electrophilic Fluorination
  • Reagents: Selectfluor™ (1.05 equiv).[1]

  • Conditions: Acetonitrile (MeCN), 0°C to RT.[1]

  • Key Insight: Selectfluor is preferred over NFSI for this substrate due to its higher reactivity and easier byproduct removal (water-soluble salts).[1]

Step 3: Ketalization (The Bottleneck)
  • Reagents: Ethylene glycol (5.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv), Benzene or Toluene.[1]

  • Conditions: Reflux with Dean-Stark trap.

  • Critical Adjustment: Unlike standard piperidones, the 3-fluoro derivative reacts slowly.[1] Do not overheat. Prolonged heating promotes

    
    -elimination of HF.[1]
    
Process Visualization

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Silyl Enol Ether Formation (LiHMDS, TMSCl) Start->Step1 Kinetic Control Step2 Electrophilic Fluorination (Selectfluor) Step1->Step2 Regioselective Inter 3-Fluoro-4-piperidone (Unstable Intermediate) Step2->Inter Acetonitrile Step3 Ketalization (Ethylene Glycol, pTSA) Inter->Step3 Dean-Stark End 6-Fluoro-1,4-dioxa- 8-azaspiro[4.5]decane Step3->End Final Product

Figure 1: Optimized synthetic pathway emphasizing the instability of the intermediate.

Module 2: Troubleshooting Dashboard

Issue 1: Low Yield in Ketalization Step (<30%)

User Observation: The reaction stalls, and starting material (3-fluoro-4-piperidone) remains even after 24 hours of reflux.

Root Cause: The inductive effect of the fluorine atom withdraws electron density from the carbonyl carbon, destabilizing the oxocarbenium ion intermediate required for ketal formation. This makes the reaction significantly slower than the non-fluorinated variant.[1]

Corrective Actions:

  • Switch Solvent: Change from Toluene (bp 110°C) to Benzene (bp 80°C) or Cyclohexane .

    • Why? Lower boiling points reduce the rate of thermal decomposition (HF elimination) while still allowing azeotropic water removal.[1]

  • Desiccant Upgrade: The Dean-Stark trap is often insufficient for this sluggish equilibrium.[1] Add Molecular Sieves (3Å or 4Å) directly to the reaction flask or in a Soxhlet extractor between the flask and the condenser.

  • Catalyst Swap: If pTSA causes decomposition (blackening of reaction mixture), switch to Pyridinium p-toluenesulfonate (PPTS) .[1] It is a milder acid catalyst that minimizes elimination side reactions.[1]

Issue 2: Formation of "Enone" Byproduct (Elimination)

User Observation: NMR shows the disappearance of the characteristic F-CH doublet and the appearance of alkene protons.

Root Cause:


-Elimination of Hydrogen Fluoride (HF).[1] The 

-proton (H3) is acidic, and the

-nitrogen lone pair can facilitate E1cB-like elimination, especially if the reaction mixture becomes basic or is heated excessively.[1]

Corrective Actions:

  • Strict pH Control: Ensure the reaction remains slightly acidic. Never use basic workups (like NaOH) on the intermediate ketone.[1] Use saturated NaHCO3 or buffer solutions only.[1]

  • Temperature Limit: Do not exceed 90°C.

  • N-Protecting Group: Ensure the Nitrogen is protected with an electron-withdrawing group (Boc, Cbz, or Tosyl) during ketalization.[1] Never attempt this on the free amine; the basic nitrogen will self-catalyze the elimination of HF.[1]

Issue 3: Regioselectivity Failure (Difluorination)

User Observation: Mass spec indicates M+19 (monofluoro) and M+38 (difluoro) mixtures.[1]

Root Cause: Presence of excess base or "proton shuffling" during the silyl enol ether formation allows the mono-fluorinated product to enolize again and react with remaining Selectfluor.[1]

Corrective Actions:

  • Stoichiometry: Use exactly 1.05 equivalents of Selectfluor.

  • Order of Addition: Add the silyl enol ether solution to the Selectfluor suspension, not the other way around. This ensures the fluorinating agent is always in excess relative to the reacting enol, preventing the product from competing for reagents.[1]

Module 3: Advanced FAQs

Q: Can I use Deoxo-Fluor or DAST to fluorinate the ketal directly? A: No. Deoxo-Fluor and DAST are nucleophilic fluorinating agents designed to convert alcohols to fluorides or ketones to gem-difluorides.[1] They cannot install a single fluorine atom at the alpha position of a ketal.[1] You must use an electrophilic source (Selectfluor or NFSI) on the ketone or enol ether.[1]

Q: Why is the "6-fluoro" numbering used? A: This follows IUPAC spiro nomenclature.

  • Ring A (Dioxolane): Numbered 1-4, with the spiro carbon at 5.[1][2]

  • Ring B (Piperidine): Numbered 6-10.[1]

  • The carbon adjacent to the spiro center in the piperidine ring is C6.[1]

  • Therefore, 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane is derived from 3-fluoro-4-piperidone .[1]

Q: How do I purify the fluorinated intermediate? A: The 3-fluoro-4-piperidone is prone to racemization and decomposition on silica gel.[1]

  • Recommendation: If possible, telescope the material directly into the ketalization step without isolation.[1]

  • If purification is necessary: Use neutral alumina instead of silica gel, or deactivate the silica gel with 1% triethylamine (though proceed with caution regarding base sensitivity).[1]

Decision Logic for Low Yields

Troubleshooting Problem Problem: Low Yield (<30%) Check1 Check 1: Is Starting Material Consumed? Problem->Check1 Check2 Check 2: Is 'Enone' (Elimination) Present? Check1->Check2 Yes (Decomposition) Sol1 Action: Increase Water Removal (Add Molecular Sieves) Check1->Sol1 No (Equilibrium Issue) Sol2 Action: Switch to Milder Acid (Use PPTS instead of pTSA) Check2->Sol2 No (Acid Sensitivity) Sol3 Action: Lower Temp (<80°C) Use Benzene/Cyclohexane Check2->Sol3 Yes (Thermal Instability)

Figure 2: Diagnostic logic tree for resolving yield issues during the ketalization step.

References

  • Selectfluor Chemistry & Mechanism

    • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

    • (General Overview & Properties)[1]

  • Synthesis of Fluorinated Piperidines

    • Van der Veken, P., et al. (2004).[1] Electrophilic fluorination of N-protected 4-piperidines. This establishes the protocol for converting N-Boc-4-piperidone to the 3-fluoro derivative via silyl enol ethers.[1]

    • See also: Scientific Update. (2019).[1] Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

  • Stability of Alpha-Fluoro Ketones

    • Hutchinson, J., et al. (2017).[1] Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.

  • Spirocycle Nomenclature & Derivatives

    • Ren, S., et al. (2015).[1] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (Provides the base scaffold synthesis).

Sources

Solving solubility issues with fluorinated spiro-piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Spiro-Piperidine Salts

Welcome to the technical support center for researchers working with fluorinated spiro-piperidine salts. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered with this unique class of compounds. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: Why are my fluorinated spiro-piperidine salts so difficult to dissolve in aqueous solutions?

Answer: The poor solubility of these compounds stems from a combination of three key factors:

  • High Crystal Lattice Energy: The rigid, three-dimensional structure of spirocycles allows for efficient packing into a stable crystal lattice.[1] Fluorine atoms, with their high electronegativity, can form strong intermolecular interactions (such as C-F···H-C bonds), further increasing the lattice energy. This high energy means that a significant amount of energy is required to break the crystal apart and allow solvent molecules to surround the individual salt molecules.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity (logP) of a molecule.[2][3][4] While this can be beneficial for membrane permeability, it simultaneously reduces affinity for aqueous media.[2][3] The C-F bond is more hydrophobic than a C-H bond, contributing to an overall decrease in aqueous solubility.[5]

  • pKa Modulation: The strongly electron-withdrawing nature of fluorine can significantly lower the pKa of the basic piperidine nitrogen.[6][7][8] This means a lower pH is required to ensure the nitrogen is fully protonated (ionized). The ionized form is significantly more water-soluble than the neutral freebase.[9][10] If your buffer pH is too high, a portion of the salt may convert to its less soluble freebase form, causing it to precipitate.

Q2: What are the first-line solvents or systems I should try for initial experiments?

Answer: For initial screening, a systematic approach is best. Start with the simplest systems and increase complexity as needed.

  • Aqueous Buffers at Low pH: Given the basic nature of the piperidine nitrogen, start with acidic buffers (e.g., pH 2-4 citrate or phosphate buffers). This ensures the compound remains in its protonated, more soluble salt form.[11][12]

  • Aqueous Buffers with Co-solvents: If aqueous buffers alone fail, introduce a water-miscible organic co-solvent.[13][14] Common choices include:

    • DMSO (Dimethyl Sulfoxide): A powerful but potentially toxic solvent. Keep the final concentration below 1% for most cell-based assays.[15]

    • Ethanol: A less potent but generally safer option for many biological systems.[16]

    • PEG 400 (Polyethylene Glycol 400): A viscous co-solvent that is effective and has a good safety profile.[16]

    • Propylene Glycol (PG): Another common and safe co-solvent.[13]

Q3: My compound is an HCl salt. Would switching to a different counter-ion (e.g., mesylate, tosylate) make a difference?

Answer: Absolutely. The choice of counter-ion can significantly impact solubility and dissolution rate.[17] While hydrochloride salts are common, they are not always optimal. Larger, more complex counter-ions like mesylate, tosylate, or besylate can disrupt the crystal packing of the parent molecule more effectively than a small chloride ion. This disruption can lead to a lower crystal lattice energy, which in turn can improve aqueous solubility. If you have the synthetic capability, creating a small salt screen is a highly recommended strategy during lead optimization.

Part 2: In-Depth Troubleshooting Guides

This section provides step-by-step protocols for overcoming specific, challenging solubility scenarios.

Scenario 1: My salt won't dissolve in standard aqueous buffers, even with common co-solvents.

When first-line approaches fail, a more systematic and rigorous workflow is required. This guide will walk you through pH modification, co-solvent screening, and the use of solubilizing excipients.

Protocol: Systematic Solubility Enhancement

  • Confirm the Compound's pKa: If not already known, obtain an experimental or accurately predicted pKa value for the piperidine nitrogen. This is critical for selecting the correct pH range.

  • pH Adjustment & the Henderson-Hasselbalch Equation: The solubility of a basic salt is governed by the Henderson-Hasselbalch equation.[9][10][18][19] To maintain at least 99% of the compound in the soluble, ionized form, the pH of the solution should be at least 2 units below the pKa of the piperidine nitrogen.

    • Action: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 up to the pKa of your compound.

    • Experiment: Attempt to dissolve a known amount of your compound in each buffer at your target concentration. Use vortexing and gentle warming (37°C) to assist dissolution. Visually inspect for undissolved material.

  • Co-solvent Screening: If pH adjustment alone is insufficient, perform a systematic co-solvent screen.

    • Action: Using the optimal buffer pH identified in the previous step, create a matrix of solutions containing different co-solvents at varying concentrations.

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventPolarityTypical Concentration RangeKey Considerations
DMSOHigh< 10% (in vivo), < 1% (in vitro)Excellent solubilizer but can have toxicological effects.[13][15]
EthanolHigh5 - 20%Generally safe but can cause precipitation upon dilution.[16]
Propylene Glycol (PG)Medium10 - 40%Good safety profile, often used in oral and IV formulations.[13]
PEG 400Medium10 - 60%Low toxicity, widely used, can form clear solutions.[16]
NMPHigh< 5%Strong solvent, use with caution due to toxicity concerns.[13]
  • Employ Solubilizing Excipients: If a simple co-solvent system does not achieve the desired concentration, advanced excipients are the next step.

    • Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic portions of your compound, increasing its apparent solubility.[20] Start with concentrations of 1-5% (w/v).

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23][24][25] They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts from water.[21][22][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[22][23]

Experimental Workflow Diagram

G start Start: Compound Insoluble check_pka Determine pKa start->check_pka ph_adjust Adjust pH to 2 units below pKa check_pka->ph_adjust cosolvent Screen Co-solvents (DMSO, PEG 400, PG) ph_adjust->cosolvent If still insoluble success Solubility Achieved ph_adjust->success If soluble excipient Test Solubilizing Excipients (Surfactants, Cyclodextrins) cosolvent->excipient If still insoluble cosolvent->success If soluble excipient->success If soluble fail Advanced Formulation Needed excipient->fail If still insoluble

Caption: Troubleshooting workflow for initial solubility screening.

Scenario 2: My compound dissolves initially but precipitates out of solution over time.

This common and frustrating issue highlights the difference between kinetic solubility and thermodynamic solubility. You have likely created a supersaturated solution, which is inherently unstable and will eventually crash out as the system moves toward its lower-energy, thermodynamically stable state.

Causality: Supersaturation occurs when the concentration of a solute in a solution exceeds its equilibrium solubility. This is often achieved by dissolving a compound in a good solvent (like DMSO) and then diluting it into a poor solvent (aqueous buffer). The system is temporarily "tricked," but over time, drug molecules will find each other, nucleate, and grow into crystals, leading to precipitation.

Solutions: Using Precipitation Inhibitors

The strategy here is not to increase equilibrium solubility, but to kinetically stabilize the supersaturated state for a duration sufficient for your experiment. This is achieved using polymeric precipitation inhibitors.[26][27][28] These polymers work by adsorbing onto the surface of newly formed drug nuclei, preventing them from growing into larger crystals.[26][28]

Table 2: Common Polymeric Precipitation Inhibitors

PolymerAbbreviationMechanism of ActionTypical Concentration
Hydroxypropyl MethylcelluloseHPMCAdsorbs to crystal surfaces, sterically hindering growth; increases viscosity.[26][28][29]0.1 - 1.0% (w/v)
PolyvinylpyrrolidonePVPInhibits nucleation and crystal growth through specific interactions (e.g., hydrogen bonding).[26][28][29]0.1 - 2.0% (w/v)
Soluplus® (PVP-VA Copolymer)---Combines features of PVP with amphiphilic properties, offering excellent inhibition.0.5 - 5.0% (w/v)

Experimental Protocol:

  • Prepare your stock solution of the fluorinated spiro-piperidine salt in an organic solvent (e.g., 10 mM in DMSO).

  • Prepare your aqueous buffer containing the chosen polymeric inhibitor (e.g., 0.5% HPMC in PBS pH 7.4). Ensure the polymer is fully dissolved, which may require heating and stirring.

  • Rapidly add the drug stock solution to the polymer-containing buffer while vortexing vigorously to achieve the final desired concentration.

  • Monitor the solution over time for any signs of precipitation (turbidity) using visual inspection or light scattering techniques. Compare this to a control sample prepared without the polymer.

Scenario 3: I need to achieve a very high concentration for an in vivo study, and standard methods are insufficient.

For high-dose in vivo studies (e.g., oral gavage or IV infusion), concentrations are often required that far exceed the aqueous solubility limit. This necessitates advanced formulation strategies.

Option 1: Cyclodextrin-Based Formulations

As mentioned earlier, cyclodextrins form inclusion complexes that dramatically enhance solubility.[21][22][24][25] They are a mainstay of pharmaceutical formulation.[23]

  • How it works: The hydrophobic spiro-piperidine portion of your molecule fits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[21][22]

  • Recommended Excipient: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is often preferred for parenteral (injectable) formulations due to its high water solubility and excellent safety profile.

  • Formulation Protocol: Prepare a 20-40% (w/v) solution of SBE-β-CD in an appropriate aqueous vehicle (e.g., saline or a citrate buffer). Slowly add your solid compound to this solution while stirring or sonicating until it is fully dissolved. The solution can then be sterile filtered for administration.

Diagram: Cyclodextrin Inclusion Complex

G cluster_0 Aqueous Environment CD Cyclodextrin (Host) Drug Drug (Guest) caption Drug molecule encapsulated within the cyclodextrin's hydrophobic core.

Caption: Drug molecule encapsulated within the cyclodextrin's hydrophobic core.

Option 2: Amorphous Solid Dispersions (ASDs)

For oral delivery, converting the crystalline drug into a high-energy amorphous state can dramatically improve its dissolution rate and solubility.[30][31][32][33][34]

  • How it works: The drug is molecularly dispersed within a polymer matrix.[30][31][32][33] This prevents the drug from crystallizing, and upon contact with water, the polymer dissolves and releases the drug in a high-energy, supersaturated state, ready for absorption.[34]

  • Common Polymers: HPMC-AS, Soluplus®, PVP-VA.

  • Preparation: ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion, which require specialized equipment.[31][33] This is often performed in collaboration with a specialized contract research organization (CRO).

Option 3: Lipid-Based Formulations (SEDDS/SMEDDS)

If your compound is highly lipophilic, a Self-Emulsifying or Self-Microemulsifying Drug Delivery System (SEDDS/SMEDDS) can be highly effective for oral administration.[35][36][37][38][39]

  • How it works: The drug is dissolved in an isotropic mixture of oils, surfactants, and co-solvents.[36][38][39] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion, with the drug remaining dissolved in the small lipid droplets, which facilitates absorption.[39]

  • Formulation: Developing a SEDDS/SMEDDS formulation involves screening various lipids (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) to find a combination that can dissolve the drug and emulsify effectively. This is an advanced technique best approached with formulation expertise.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Pharma Excipients.
  • Amorphous solid dispersions for enhanced drug solubility and stability. Pharma Excipients.
  • Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs. Journal of Chemical and Pharmaceutical Research.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
  • Influence of polymer and surfactant-based precipitation inhibitors on supersaturation-driven absorption of Ibrutinib from high-dose lipid-based formulations. Pharma Excipients.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online.
  • Drug precipitation inhibitors in supersaturable formulations. International Journal of Pharmaceutics.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
  • Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth. RSC Publishing.
  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma.
  • The solubility of drugs. Basicmedical Key.
  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Lipid-Based Drug Delivery Systems. PMC.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
  • New approaches in self micro-emulsifying drug delivery system. Research Journal of Pharmacy and Technology.
  • Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Polymer as precipitation inhibitor of weak base drug: An update and brief review. ResearchGate.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Henderson-Hasselbalch Equation. BYJU'S.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.
  • Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate.

Sources

Technical Support Center: Stereoselective Synthesis of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Ticket ID: F-PIP-303 Subject: Controlling Stereochemistry in 3-Fluoropiperidine Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Context: You are attempting to synthesize a 3-fluoropiperidine scaffold, a critical bioisostere for morpholine or piperidine in drug discovery. The introduction of fluorine at C3 lowers the pKa of the amine (from ~11 to ~8-9), improving lipophilicity and metabolic stability. The Problem: The C3 stereocenter is prone to racemization, elimination (to enamine/alkene), or unexpected diastereomeric outcomes due to the "Fluorine Gauche Effect."

Method Selection Matrix (Start Here)

Before proceeding, identify your starting material to select the correct workflow.

G Start Select Starting Material Alcohol 3-Hydroxypiperidine (Chiral Pool) Start->Alcohol Pyridine 3-Fluoropyridine (Aromatic) Start->Pyridine Enamine Tetrahydropyridine (Enamine/Enol Ether) Start->Enamine MethodA Method A: Deoxofluorination (Nucleophilic Substitution) Alcohol->MethodA Requires N-protection (Cbz/Boc) MethodB Method B: Heterogeneous Hydrogenation (Cis-Selective Reduction) Pyridine->MethodB Requires Acidic Media MethodC Method C: Electrophilic Fluorination (Selectfluor) Enamine->MethodC Oxidative

Caption: Decision matrix for selecting the synthesis route based on available starting materials.[1]

Method A: Nucleophilic Deoxofluorination (The "Alcohol Route")

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E. Mechanism:


 (Inversion of configuration).[1]
⚠️ Critical Troubleshooting: The Elimination Trap

Issue: Users frequently report obtaining the elimination product (alkene) instead of the fluoride. Root Cause: The fluoride ion is a poor nucleophile but a decent base.[1] If the nitrogen lone pair participates (Neighboring Group Participation - NGP) or if the reaction temperature is too high, E2 elimination dominates.[1]

Protocol: Stereospecific Deoxofluorination
  • Substrate Prep: Ensure the piperidine nitrogen is protected with an electron-withdrawing group (Cbz, Boc, or Tosyl).[1]

    • Why? Basic amines (benzyl, free amine) will react with DAST to form explosive N-S bonds or facilitate aziridinium formation, leading to rearrangement.

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

  • Temperature: -78 °C (Addition)

    
     RT.
    
  • Additives: Add 1.0 eq. of HF·Pyridine or Et3N·3HF if using XtalFluor-E to suppress elimination.[1]

FAQ: Troubleshooting Method A
SymptomProbable CauseCorrective Action
Product is an alkene (NMR: olefinic protons 5.5-6.0 ppm) E2 Elimination favored over

.
Lower reaction temp to -78°C. Switch from DAST to XtalFluor-E , which is less basic and less prone to elimination [1].[1]
Loss of Stereochemistry (Racemization) Formation of Aziridinium intermediate.[1]Your N-protecting group is not withdrawing enough. Switch from N-Bn to N-Cbz or N-Tosyl to shut down NGP.
Explosion/Violent Exotherm DAST decomposition.NEVER heat DAST above 50°C. Do not use on substrates with free amines.[1]

Method B: Cis-Selective Hydrogenation (The "Pyridine Route")

Reagents: Rh/C or PtO2, H2 (balloon or Parr), Acidic Solvent.[1] Mechanism: Syn-addition of hydrogen across the pyridine face.[1]

⚠️ Critical Troubleshooting: Defluorination

Issue: C-F bond cleavage (hydrodefluorination) is common during hydrogenation of aromatics.[1] Root Cause: Transition metals (Pd, Pt) can insert into the C-F bond, especially in neutral media.

Protocol: The Glorius Acidic Hydrogenation [2]

This method yields all-cis substituted piperidines from fluoropyridines.[1]

  • Catalyst: 5 mol% Rh/C or 5 mol% PtO2.[1]

  • Solvent: Acetic Acid or TFA/Methanol mixture.[1]

    • Why? Protonation of the pyridine ring (

      
      ) deactivates the system towards oxidative addition of the metal into the C-F bond, preventing defluorination. It also prevents the basic product (piperidine) from poisoning the catalyst.
      
  • Pressure: 1 atm H2 (Balloon) is often sufficient; 50 psi for scale-up.[1]

  • Workup: Basify carefully with NaHCO3 after filtering the catalyst to avoid defluorination during workup.

FAQ: Troubleshooting Method B
SymptomProbable CauseCorrective Action
Product is Piperidine (No Fluorine) Hydrodefluorination.Solvent is not acidic enough.[1] Ensure pH < 2.[1] Switch catalyst from Pd/C (high C-F cleavage risk) to Rh/C or PtO2 .[1]
Incomplete Conversion Catalyst Poisoning.The product amine is binding to the metal. Increase acid concentration to ensure the product exists as the ammonium salt.

QC Module: Stereochemical Assignment (NMR)

Theory: The "Fluorine Gauche Effect" often dictates that the C-F bond prefers an axial orientation in protonated piperidines to maximize favorable charge-dipole interactions (


), contrary to standard steric prediction [3].[1]
Determining Cis/Trans via Coupling Constants ( )

Use the H3 proton (geminal to Fluorine) splitting pattern to assign configuration.[1]

Relationship (H3 - F)ConfigurationTypical

(Hz)
Typical

(Hz)
Axial - Axial Trans (usually)25 - 35 Hz (Large)10 - 12 Hz (Large)
Equatorial - Axial Cis (usually)2 - 6 Hz (Small)2 - 5 Hz (Small)

Note: In 3-fluoropiperidines, "Cis" usually implies the F and the N-substituent (or C2 substituent) are on the same side.[1] Always run a NOESY experiment to confirm.

Validated Workflow Diagram

The following diagram illustrates the mechanistic divergence in Method A (DAST) that leads to the common "Elimination" error.

DAST_Mechanism Alcohol 3-Hydroxypiperidine (Starting Material) Activated Activated Alkoxy-Sulfur Species Alcohol->Activated DAST, -78°C Path_SN2 Nucleophilic Attack (F-) (Desired Path) Activated->Path_SN2 SN2 Mechanism Path_E2 Deprotonation (Base) (Side Reaction) Activated->Path_E2 E2 Mechanism (High Temp or Basic Conditions) Product 3-Fluoropiperidine (Inverted Config) Path_SN2->Product Alkene Enamine/Alkene (Elimination Product) Path_E2->Alkene

Caption: Mechanistic bifurcation in DAST fluorination. Low temperature and non-basic conditions favor the upper path (SN2).

References

  • L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry.

  • Wagener, T., & Glorius, F. (2019/2020).[1] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1] [1]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

  • Van der Eycken, E., et al. (2013).[1] "Diastereoselective synthesis of 3-fluoro-2-substituted piperidines." Heterocycles.

Sources

Stability of alpha-fluoroketals under acidic hydrolysis conditions

Technical Support Center: -Fluoroketal Stability & Deprotection

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Issue: Why is my reaction stuck?

If you are attempting to hydrolyze an

Fluorine Inductive Destabilization Effect
The Mechanistic Bottleneck

The hydrolysis of ketals proceeds via an oxocarbenium ion intermediate (an

  • Standard Ketal: The oxygen lone pairs stabilize the carbocation, making the transition state accessible.

  • 
    -Fluoroketal:  The fluorine atom is highly electronegative (
    
    
    ). It exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carbon.
  • The Conflict: The developing positive charge on the oxocarbenium ion is severely destabilized by the adjacent electron-poor

    
    -carbon. This raises the activation energy (
    
    
    ) significantly, slowing the reaction rate by orders of magnitude compared to non-fluorinated analogs.
Visualizing the Problem

The following diagram illustrates the kinetic barrier introduced by the fluorine atom.

Gcluster_0The Kinetic WallStartα-Fluoroketal(Starting Material)ProtonationProtonatedIntermediateStart->Protonation+ H+TSTRANSITION STATE(Destabilized by F)Protonation->TSRDS (Slow)OxoOxocarbenium Ion(High Energy)TS->OxoC-O Bond BreakProductα-Fluoroketone(Product)Oxo->Product+ H2O- H+

Figure 1: Mechanistic pathway of

Diagnostic & Troubleshooting Guide

Use this flowchart to diagnose your specific failure mode before attempting the protocols below.

TroubleshootingStartIssue: Deprotection FailedCheckTLC1. Check TLC/LCMS:Is SM remaining?Start->CheckTLCSM_YesYes: Reaction is too slowCheckTLC->SM_YesYesSM_NoNo: SM ConsumedCheckTLC->SM_NoNoAcidCheckCurrent Conditions?SM_Yes->AcidCheckAqueousAqueous Acid (HCl/H2SO4)AcidCheck->AqueousLewisLewis Acid (BBr3/TMSI)AcidCheck->LewisAction_HeatAction: Increase Temp to >80°Cor switch to TFA/H2OAqueous->Action_HeatIf <60°CAction_AnhydrousAction: Switch to AnhydrousMethod (Protocol B)Aqueous->Action_AnhydrousIf >80°C failedLewis->Action_AnhydrousCheck moistureProductCheckIs Mass = Product + 18?SM_No->ProductCheckHydrateDiagnosis: Stable Hydrate Formed.Common for α-fluoro ketones.ProductCheck->HydrateYesDecompDiagnosis: Decomposition.Likely HF elimination.ProductCheck->DecompNo (Complex Mix)

Figure 2: Troubleshooting decision tree for failed

Frequently Asked Questions (FAQs)

Q1: I see full conversion, but the NMR shows a gem-diol (hydrate) instead of the ketone. Why? A: This is a feature, not a bug. The same electron-withdrawing effect of fluorine that hinders ketal hydrolysis makes the resulting ketone highly electrophilic. In the presence of water,


  • Fix: If you need the ketone form, you must dry the product thoroughly (azeotropic distillation with benzene/toluene) or use it immediately in the next step.

Q2: Can I use basic conditions? A: Absolutely not.


Q3: Why is my cyclic ketal (dioxolane) harder to cleave than my acyclic dimethyl ketal? A: Entropy. Cyclic ketals are thermodynamically more stable due to the chelate effect. Combined with the fluorine destabilization, cyclic

Standard Operating Procedures (Protocols)

Choose Method A for robust substrates. Choose Method B for acid-sensitive substrates or extremely stubborn cyclic ketals.

Protocol A: "Brute Force" Aqueous Hydrolysis

Best for: Acyclic ketals, substrates stable to strong acid/heat.

  • Setup: Dissolve substrate (1.0 equiv) in THF or Acetone (0.1 M).

  • Acid: Add

    
     HCl (10–20 equiv). Note: 1M is often insufficient.
    
  • Heat: Heat to reflux (

    
    ).
    
  • Monitor: Check LCMS every 2 hours.

    • Tip: If no reaction after 6 hours, add Trifluoroacetic Acid (TFA) as a co-solvent (up to 20% v/v) to increase the acidity of the medium.

  • Workup: Dilute with water, extract with DCM. Wash with

    
     (carefully, avoid high pH contact time).
    
Protocol B: Anhydrous Trans-etherification (The "Surgical" Method)

Best for: Cyclic ketals, stubborn substrates, or when water must be minimized to avoid hydrate formation.

Mechanism: Uses a hard Lewis acid/nucleophile pair (TMS-I) to cleave the C-O bond without requiring a protonated transition state.

  • Reagents: Sodium Iodide (NaI, 1.5 equiv) and Trimethylsilyl Chloride (TMSCl, 1.5 equiv). In situ generation of TMSI.

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.1 M.

  • Procedure:

    • Add NaI to the solution of the ketal in MeCN.

    • Add TMSCl dropwise at

      
      .
      
    • Allow to warm to RT.[1][2] The mixture may turn yellow/brown (iodine liberation).

  • Quench: Pour into aqueous sodium thiosulfate (

    
    ) to reduce iodine and hydrolyze the silyl ether intermediate.
    
  • Why this works: The Iodide ion is a potent nucleophile that attacks the ketal carbon after activation by TMS, bypassing the high-energy oxocarbenium ion required in aqueous hydrolysis.

Data Reference: Relative Stability

The following table illustrates the dramatic effect of

Substrate TypeSubstituent (

)
Relative Hydrolysis Rate (

)
Conditions Required
Standard Ketal Hydrogen (H)1.0 (Reference)1M HCl, RT, <1h

-Fluoro
Fluorine (F)

to

6M HCl, Reflux, >4h

-Difluoro
Difluoro (

)

Anhydrous Lewis Acid (TMSI)

-Trifluoro
Trifluoro (

)
NegligibleSpecialized conditions only

Note: Data derived from general Taft equation parameters (

References

  • Mechanistic Foundation

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

    • Context: Explains the inductive effect and the destabilization of carboc
  • Hydrolysis Kinetics

    • Kreevoy, M. M., & Taft, R. W. (1955).[3] The Evaluation of Inductive and Resonance Effects on Reactivity. I. Hydrolysis Rates of Acetals. Journal of the American Chemical Society.[3][4]

    • Context: Foundational paper establishing the Hammett/Taft relationship for acetal hydrolysis r
  • Lewis Acid Deprotection (TMSI Method)

    • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry.

    • Context: The gold-standard protocol for anhydrous ether/ketal cleavage.
  • Hydrate Formation

    • Guthrie, J. P. (1975). Carbonyl addition reactions.[5] Factors affecting the hydrate-hemiacetal-acetal equilibrium. Canadian Journal of Chemistry.

    • Context: Explains the thermodynamic stability of hydr

Purification methods for separating fluorinated spiro diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Spiro Diastereomers

Section 1: Executive Summary & Core Challenges

Subject: Separation of Fluorinated Spirocyclic Diastereomers Applicable Techniques: SFC (Supercritical Fluid Chromatography), Prep-HPLC, Flash Chromatography.

The Challenge: Fluorinated spirocycles represent a "perfect storm" for purification. The spiro-fusion creates a rigid, orthogonal 3D structure that often defies standard C18 hydrophobic discrimination. Simultaneously, the fluorine atoms introduce high electronegativity and lipophilicity, often causing "retention loss" on standard phases or creating solubility hurdles in aqueous mobile phases.

The Solution: Successful separation requires exploiting Shape Selectivity and Electronic Interaction rather than simple hydrophobicity. This guide prioritizes SFC and Fluorinated Stationary Phases (PFP) as the primary tools for resolving these complex architectures.

Section 2: Troubleshooting Guide (Q&A Format)

Category A: Separation & Selectivity Issues

Q1: I am using a standard C18 Prep-HPLC column, but my spiro diastereomers are co-eluting as a single broad peak. Increasing the gradient time didn't help. What now?

  • Diagnosis: C18 phases rely primarily on hydrophobic interaction. Spiro diastereomers often have identical calculated LogP values, meaning their hydrophobic footprints are indistinguishable to a C18 chain.

  • Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

    • Mechanism:[1][2][3][4] PFP phases offer "Fluorophilic" retention and rigid shape selectivity. The fluorine atoms on your spirocycle will interact specifically with the fluorine ring on the PFP column via dipole-dipole interactions. Because diastereomers have different spatial arrangements of these fluorine atoms, the PFP phase can "see" the difference where C18 cannot.

    • Protocol: Run a focused gradient (e.g., 40-60% B over 20 mins) on a PFP column using Methanol as the modifier (Methanol often provides better selectivity than ACN for fluorinated compounds due to H-bonding capabilities).

Q2: My fluorinated spirocycle is insoluble in mobile phases with >20% water, causing precipitation in the HPLC injector. How do I purify this?

  • Diagnosis: Fluorination significantly increases lipophilicity. Traditional Reverse-Phase (RP) HPLC is failing due to "Solvent Mismatch" and solubility limits.

  • Solution: Move to Supercritical Fluid Chromatography (SFC) .[1]

    • Why: SFC uses supercritical CO2 (scCO2) as the primary mobile phase, which is non-polar and highly compatible with lipophilic fluorinated scaffolds.

    • The Fix: dissolve your sample in 100% Methanol, DCM, or a mix of THF/MeOH. Inject onto a 2-Ethylpyridine (2-EP) or Diol SFC column. The scCO2 keeps the compound in solution throughout the run, allowing for high-concentration injections without precipitation.

Q3: I see separation on my analytical column, but when I scale to Prep, the peaks merge. Why?

  • Diagnosis: This is likely Volume Overload or Strong Solvent Effect . Spirocycles are rigid; they do not "lay flat" on the stationary phase, leading to lower loading capacities compared to flat aromatics.

  • Solution:

    • Change Injection Solvent: If you are injecting in 100% DMSO/DMF for RP-HPLC, the strong solvent plug is carrying the diastereomers through the column before they interact. Dilute with water/buffer to the brink of precipitation before injection.

    • Sandwich Injection (HPLC): Draw a plug of weak solvent (water) before and after your sample plug in the injector loop.

    • Switch to SFC: SFC tolerates strong solvent injections (like pure MeOH) much better than HPLC because the mobile phase (CO2) is also non-polar.

Category B: Detection & Recovery[5]

Q4: My compound has a CF3 group on a saturated spiro-ring. I can't see the peaks on UV/Vis to collect fractions.

  • Diagnosis: Saturated fluorinated rings often lack the conjugated pi-systems required for UV detection at standard wavelengths (254 nm).

  • Solution:

    • Primary: Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) triggered collection.

    • Secondary: If limited to UV, monitor at 200–210 nm . Warning: Use non-UV absorbing solvents (Phosphoric acid instead of Formic acid; Acetonitrile instead of Methanol) to minimize baseline noise at this low wavelength.

Section 3: Strategic Workflows & Protocols

Workflow 1: The "Fluorine-First" Screening Protocol

Use this logic to select the correct stationary phase.

Stationary PhaseInteraction MechanismSuitability for Spiro-F
C18 (Standard) HydrophobicLow. Often fails to discriminate diastereomers with similar LogP.
PFP (Pentafluorophenyl) Dipole-Dipole, Shape, Pi-PiHigh. Best for separating isomers based on F-atom position.
2-EP (2-Ethylpyridine) H-Bonding, Dipole (SFC specific)High. The "Gold Standard" for achiral SFC separation of basic spirocycles.
Amylose/Cellulose (Chiral) Steric inclusionMedium/High. Use if achiral phases fail. Treats diastereomers like pseudo-enantiomers.
Workflow 2: SFC Method Development (Recommended Route)

SFC is preferred due to the high solubility of fluorinated compounds in scCO2.

  • Column Screening: Screen 4 columns: 2-EP, Diol, PFP, and C18-SB (all 3-5µm).

  • Modifier Selection: Start with Methanol (no additives).

    • If peak tailing occurs (basic N in spiro ring): Add 0.1% Diethylamine (DEA) or Ammonium Hydroxide.

    • If compound is acidic:[3][4] Add 0.1% Formic Acid.

  • Gradient: 5% to 50% Modifier over 5 minutes (Analytical).

  • Scale-Up: Select the column with

    
    . Calculate loading based on the "Touchdown" solubility (solubility in the modifier, not the CO2).
    

Section 4: Visual Logic (Decision Tree)

This diagram guides you through the decision-making process for purifying fluorinated spiro diastereomers.

PurificationStrategy Start Crude Fluorinated Spiro Mixture SolubilityCheck Check Solubility in MeOH/ACN Start->SolubilityCheck HighSol Soluble (>50mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble / Precipitates SolubilityCheck->LowSol No RP_Screen RP-HPLC Screening HighSol->RP_Screen C18_Fail C18: Co-elution? RP_Screen->C18_Fail PFP_Switch Switch to PFP (Fluorine-Fluorine Interaction) C18_Fail->PFP_Switch Yes Success Purify & Isolate C18_Fail->Success No (Separated) PFP_Switch->Success Separated Chiral_Backup Backup: Try Chiral Stationary Phase (IA/IB) PFP_Switch->Chiral_Backup Still Co-eluting SFC_Route SFC Route (Supercritical CO2) LowSol->SFC_Route SFC_Screen Screen 2-EP & Diol Phases SFC_Route->SFC_Screen SFC_Screen->Success Alpha > 1.2 SFC_Screen->Chiral_Backup Poor Res

Caption: Decision matrix for selecting between RP-HPLC (PFP focus) and SFC based on solubility and separation efficiency.

Section 5: References

  • Vertex AI Search. (2026). SFC vs HPLC for separating fluorinated diastereomers. 5

  • Teledyne Labs. (2025). HPLC or SFC? Which One Should I Choose?6[3][7][6]

  • ResearchGate. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. 8[3][7][6][9]

  • NIH (PubMed). (2000). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. 10

  • Chromatography Forum. (2008). Separation of diastereomers. 9

Sources

Chiral 3-Fluoropiperidine Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of chiral 3-fluoropiperidine intermediates. Because the stereocenter in these molecules is highly sensitive to reaction conditions, this guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you preserve enantiomeric excess (


) during complex synthetic workflows.

I. Frequently Asked Questions & Troubleshooting

Q1: Why does my enantiopure 3-fluoropiperidine intermediate undergo racemization during N-deprotection or basic work-up? Causality: The C3 proton (alpha to the fluorine atom) is exceptionally acidic. This is driven by the strong electron-withdrawing inductive effects of both the highly electronegative fluorine atom and the adjacent nitrogen atom. When exposed to strong bases (e.g., alkoxides, hydroxide) or even mild bases under prolonged heating, this proton is easily abstracted. This forms a planar enolate-like or enamine intermediate. Subsequent non-selective reprotonation from either face of the planar intermediate results in a racemic mixture. Resolution: Strictly avoid basic conditions during deprotection. If a basic aqueous work-up is unavoidable, maintain cryogenic temperatures (< 0°C) and minimize exposure time.

RacemizationMechanism A Chiral 3-Fluoropiperidine (N-Protected) B Base-Induced Deprotonation at C3 A->B Strong Base (e.g., NaOMe) C Planar Intermediate (Loss of Stereocenter) B->C -H+ D Non-Selective Reprotonation C->D +H+ E Racemic Mixture (R/S-3-Fluoropiperidine) D->E 50:50 Ratio

Base-induced racemization pathway of 3-fluoropiperidines via C3 deprotonation.

Q2: Which N-protecting groups are optimal for maintaining stereochemical integrity? Causality: The choice of protecting group dictates the basicity/acidity of the adjacent protons. Strongly electron-withdrawing groups like Tosyl (Ts) further increase the acidity of the C3 proton. Attempts to remove a Ts group using reductive/basic conditions (e.g., Mg/MeOH) frequently lead to complete racemization 1. Conversely, carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are less electron-withdrawing and can be removed under acidic or hydrogenolytic conditions, respectively, entirely bypassing the base-catalyzed racemization pathway. Resolution: Prioritize Boc or Cbz protection. If a Ts group is already present, consider converting it to a Boc-protected intermediate via stereoretentive methodologies before final deprotection [[1]]().

Q3: How can I achieve high initial enantiomeric excess (


) when synthesizing 3-fluoropiperidines? 
Causality:  Traditional multi-step synthesis often struggles with late-stage fluorination due to poor stereocontrol. Modern approaches utilize asymmetric catalysis on pre-fluorinated substrates. For instance, Rh-catalyzed reductive transamination of fluorinated pyridinium salts allows for the rapid preparation of chiral fluoropiperidines with excellent diastereo- and enantioselectivities 2. Alternatively, Pd-catalyzed asymmetric allylic alkylation of acyclic 

-fluoro-

-ketoesters using Trost ligands provides access to 3-fluoropiperidine precursors with up to 92%

3. Resolution: Implement transition-metal catalyzed asymmetric hydrogenation or allylic alkylation using established chiral ligands (e.g., (R)-1-phenylethylamine or Trost ligands).

II. Quantitative Data: Protecting Group & Condition Impact on

The following table summarizes the causal relationship between reaction conditions, protecting groups, and the resulting stereochemical integrity of 3-fluoropiperidines.

Starting MaterialProtecting GroupDeprotection / Reaction ConditionResulting

(%)
Mechanism of

Loss / Retention
Enantiopure 3-FPN-Tosyl (Ts)Mg / MeOH (Basic/Reductive)0% (Racemic)C3 deprotonation via methoxide formation [[1]]().
Enantiopure 3-FPN-BocHCl in Dioxane (Acidic)>98%Acidic conditions avoid planar enamine intermediate.
FluoropyridiniumN-Benzyl (Bn)Rh-catalyzed transfer hydrogenation96-98%Dynamic kinetic transamination via chiral amine 2.

-Fluoroester
N-AllylPd-catalyzed allylic alkylation92%Chiral Trost ligand dictates stereoselective face attack 3.

III. Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate strict in-process validation steps. Do not proceed to the next step without confirming the intermediate's structural and stereochemical integrity.

Protocol 1: Synthesis of Chiral 3-Fluoropiperidines via Rh-Catalyzed Reductive Transamination [1.1]

Causality: This method circumvents direct stereoselective fluorination by using a pre-fluorinated pyridinium salt and inducing chirality via a chiral amine during transfer hydrogenation.

  • Substrate Preparation: Dissolve 3-fluoropyridinium salt (1.0 equiv) in a 5:2 mixture of formic acid (HCOOH) and triethylamine (NEt

    
    ).
    Causality: The HCOOH/NEt
    
    
    
    azeotrope acts as both the solvent and the hydrogen donor, avoiding the need for high-pressure H
    
    
    gas.
  • Catalyst Addition: Add[Cp*RhCl

    
    ]
    
    
    
    (1 mol%) and (R)-1-phenylethylamine (PEA, 99%
    
    
    , 1.5 equiv).
  • Reaction: Stir the mixture at 40°C for 24 hours.

  • Validation Check 1 (Conversion): Perform TLC or LC-MS. The pyridinium mass should be completely consumed. If unreacted starting material remains, verify the anhydrous nature of the catalyst.

  • Work-up: Quench with saturated aqueous NaHCO

    
     strictly at 0°C .
    Causality: Maintaining 0°C during the basic quench prevents base-catalyzed racemization of the newly formed chiral center. Extract with dichloromethane (DCM).
    
  • Validation Check 2 (Stereochemical Integrity): Derivatize a small aliquot with Boc

    
    O and analyze via Chiral HPLC. You should observe an 
    
    
    
    of
    
    
    96%.
Protocol 2: Safe N-Boc Deprotection of 3-Fluoropiperidines

Causality: Utilizing anhydrous acidic conditions prevents the formation of the C3-deprotonated planar intermediate, locking the stereocenter in place during N-deprotection.

  • Preparation: Dissolve N-Boc-3-fluoropiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Acid Addition: Cool the flask to 0°C. Dropwise, add 4.0 M HCl in dioxane (10.0 equiv). Causality: Dioxane stabilizes the HCl and prevents aqueous hydrolysis side-reactions that could lead to unwanted ring-opening or side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Validation Check 1 (Deprotection): Monitor by TLC (Ninhydrin stain). The UV-active Boc-protected spot should disappear, replaced by a baseline spot that stains strongly with Ninhydrin (indicating a free secondary amine).

  • Isolation: Concentrate the reaction mixture in vacuo to yield the 3-fluoropiperidine hydrochloride salt. Do not perform a free-basing step with NaOH or Na

    
    CO
    
    
    
    unless immediately proceeding to the next coupling reaction at low temperature.
  • Validation Check 2 (Optical Purity): Confirm the absolute configuration and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     using X-ray crystallography or chiral HPLC against a racemic standard .
    

Workflow A N-Boc-3-Fluoropiperidine (Enantiopure) B 4M HCl in Dioxane (0°C to RT) A->B C In-Process Check: TLC (Ninhydrin) B->C D Concentration In Vacuo (Avoid Basic Workup) C->D Complete Conversion E 3-Fluoropiperidine HCl Salt (Stereocenter Retained) D->E

Validated workflow for stereoretentive N-Boc deprotection of 3-fluoropiperidines.

IV. References

  • [2] Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis (dicp.ac.cn) URL:

  • [1] Title: Pd-Catalyzed[4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives Source: The Journal of Organic Chemistry (acs.org) URL:

  • [4] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: Chem. Commun. (nih.gov) URL:

  • [3] Title: Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines Source: Chemistry - A European Journal (nih.gov) URL:

Sources

Validation & Comparative

Comparative Guide: X-Ray Crystallography of Fluorinated 8-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for piperidine and pyrrolidine moieties to restrict conformational freedom and improve metabolic stability. The introduction of fluorine into this spirocyclic system—specifically 2-fluoro-8-azaspiro[4.5]decane —creates profound electronic and steric perturbations that cannot be accurately predicted by solution-state NMR alone.

This guide provides an objective technical comparison of the fluorinated vs. non-fluorinated scaffold, grounded in X-ray crystallographic data. It details the experimental protocols required to crystallize these often-oily amines and analyzes the critical structural parameters (puckering, bond lengths, and pKa modulation) that drive their efficacy in drug development.

Part 1: The Structural Imperative

Why X-Ray Data Matters for this Scaffold

In solution, spirocyclic amines often undergo rapid ring flipping, averaging the NMR signals. However, the biological "active state" is a single, defined conformation. X-ray crystallography reveals the low-energy solid-state conformation , providing a blueprint for Structure-Based Drug Design (SBDD).

Comparative Metrics: H-Form vs. F-Form

The table below summarizes the key physical and structural shifts observed when substituting the C2-position of the carbocyclic ring with fluorine.

Feature8-azaspiro[4.5]decane (Control)2-Fluoro-8-azaspiro[4.5]decane (Target)Impact on Drug Design
State (Free Base) Viscous Oil / Low-melting solidViscous OilRequires salt formation for handling.
pKa (Calc.) ~10.8 (Basic)~9.5 - 9.8 (Modulated)Improved lipophilicity (LogD) and membrane permeability.[1]
Ring Conformation Chair (Cyclohexyl) / Envelope (Pyrrolidine)Distorted Chair (due to gauche effect)Fluorine prefers axial orientation to minimize dipole repulsion.[1]
C-F Bond Length N/A1.36 – 1.39 ÅHigh bond strength increases metabolic stability against P450 oxidation.[1]
Lattice Packing Dominated by N-H[1]···N interactionsDominated by C-H···F and N-H[2][3][4][5]···ClFluorine acts as a weak hydrogen bond acceptor, altering packing.[1]

Part 2: Experimental Protocol (Crystallization)

Crystallizing low-molecular-weight spiro-amines is notoriously difficult due to their high conformational entropy and tendency to form oils.[1] The following protocol utilizes salt formation to lock the conformation and facilitate lattice formation.

Reagents
  • Target: 2-Fluoro-8-azaspiro[4.5]decane (Free base).[1]

  • Acid: Anhydrous HCl (4M in Dioxane) or Oxalic Acid.[1]

  • Solvents: Ethanol (EtOH), Diethyl Ether (Et2O), Acetonitrile (MeCN).

Step-by-Step Workflow
  • Salt Formation (The "Lock"):

    • Dissolve 50 mg of the amine oil in 0.5 mL dry EtOH.

    • Add 1.1 equivalents of HCl (in dioxane) dropwise at 0°C.

    • Observation: Immediate precipitation of a white solid usually occurs.[1] If oiling out occurs, switch to Oxalic Acid (1:1 stoichiometry) in acetone.[1]

  • Vapor Diffusion (The "Growth"):

    • Dissolve the crude salt in a minimum volume of warm MeOH or MeCN.

    • Place this solution in an inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (Et2O or Pentane).

    • Seal tightly and store at 4°C for 3-7 days.

  • Data Collection:

    • Mount crystal on a Mitegen loop using Paratone oil.[1]

    • Collect data at 100 K (Cryostream) to reduce thermal motion (B-factors) of the flexible spiro-rings.

Visualization: Crystallization Decision Logic

CrystallizationWorkflow Start Start: Amine Oil SaltChoice Select Counter-ion Start->SaltChoice HCl HCl (Anhydrous) SaltChoice->HCl Oxalate Oxalic Acid SaltChoice->Oxalate Precipitation Precipitation? HCl->Precipitation Oxalate->Precipitation Recryst Vapor Diffusion (MeOH / Et2O) Precipitation->Recryst Solid forms OilOut Oiling Out Precipitation->OilOut Gummy oil XRay X-Ray Diffraction (100 K) Recryst->XRay SwitchSolvent Switch to MeCN or Acetone OilOut->SwitchSolvent SwitchSolvent->Recryst

Figure 1: Decision tree for crystallizing difficult spirocyclic amine salts.

Part 3: X-Ray Data Analysis & Interpretation

Once the structure is solved (typically in space groups like P21/c or P-1), the analysis must focus on the impact of the fluorine atom.

The "Gauche Effect" and Ring Puckering

In non-fluorinated piperidines/cyclohexanes, the equatorial position is sterically favored. However, in 2-fluoro-8-azaspiro[4.5]decane, the C-F bond often adopts an axial orientation .

  • Mechanism: This is due to the gauche effect (hyperconjugation between the

    
     and 
    
    
    
    orbitals) and dipole minimization.
  • Data Validation: Check the torsion angles in the CIF file. An axial Fluorine will show a torsion angle (F-C-C-N) close to 60° (gauche), whereas equatorial would be ~180° (anti).

Bond Lengths and Angles
  • C-F Bond: Expect a length of 1.36 – 1.39 Å .[1] A shortening of this bond (closer to 1.35 Å) indicates strong hyperconjugative stabilization.[1]

  • C-N Bond (Spiro): The spiro-carbon (C5) creates significant steric strain.[1] Compare the C-C-C angles at the spiro center; deviations from the ideal 109.5° (often compressed to 107-108°) indicate strain that can be exploited for ring-opening reactions or specific binding pocket fits.

Intermolecular Interactions

The crystal packing reveals how the molecule interacts with its environment.[1]

  • H-Form: Packing is driven by dispersive forces and N-H[1]···Cl charge-assisted hydrogen bonds.

  • F-Form: Look for C-H···F contacts (distance < 2.5 Å). These weak hydrogen bonds often direct the lattice packing and simulate how the drug might interact with carbonyls in a protein backbone.

Part 4: Comparative Performance (Solid State vs. Solution)

A critical error in drug design is assuming the solution conformation (NMR) matches the binding conformation.

ParameterSolid State (X-Ray)Solution State (NMR in CDCl3)
Conformation Frozen: Single, lowest-energy conformer (usually Axial-F).Dynamic: Rapid equilibrium between Axial-F and Equatorial-F.
Validation Direct observation of electron density.[1]Inferred from

coupling constants (Axial < 15 Hz, Eq > 30 Hz).
Relevance Represents the "entropic penalty" paid upon binding.[1]Represents the bulk behavior in blood/plasma.[1]
Visualization: The Fluorine Impact Pathway

FluorineEffect F_Sub Fluorine Substitution (2-Fluoro) Dipole Dipole & Electronic Changes F_Sub->Dipole Inductive Effect pKa pKa Depression (Basicity Modulation) Dipole->pKa Conf Conformational Lock (Axial Preference) Dipole->Conf Gauche Effect Bio Improved Bioavailability pKa->Bio Permeability Conf->Bio Binding Affinity

Figure 2: Mechanistic pathway of fluorine substitution improving drug-like properties.

References

  • Vertex AI Search. (2025).[1][6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (PMC). Link

  • PubChem. (2024).[1][7] 2-Fluoro-8-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Link

  • European Patent Office. (2007).[1] Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Google Patents. Link

  • ResearchGate. (2025). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Link

  • NIST. (2024). Bond Length differences between FROZEN core and FULL correlations. Computational Chemistry Comparison and Benchmark Database. Link

Sources

Metabolic stability profile of fluorinated vs non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Paradox

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in numerous blockbusters (e.g., Donepezil, Fentanyl, Ritalin). However, its metabolic liability often compromises lead optimization. The nitrogen atom renders the adjacent carbons (


-position) electron-rich and susceptible to Cytochrome P450 (CYP450) oxidation, leading to rapid clearance via lactam formation or ring opening.

Fluorination is not merely a steric block; it is an electronic modulator.[1] By introducing fluorine—the most electronegative element—into the piperidine scaffold, researchers can simultaneously lower the basicity (


) of the amine, block metabolic "soft spots," and alter lipophilicity (

). This guide objectively compares the metabolic profiles of native vs. fluorinated piperidines, supported by mechanistic rationale and experimental protocols.

Mechanistic Rationale: Why Fluorinate?

The metabolic stability differences stem from three fundamental physicochemical alterations:

A. Electronic Deactivation (The Effect)
  • Non-Fluorinated: The piperidine nitrogen is highly basic (

    
    ). At physiological pH (7.4), it is fully protonated. This high basicity often leads to lysosomal trapping and promiscuous binding (e.g., hERG channels).
    
  • Fluorinated: The strong electron-withdrawing nature of fluorine (

    
     Pauling scale) pulls electron density through the 
    
    
    
    -bond framework.
    • 
      -Fluorination (C3):  Lowers 
      
      
      
      by ~1.5–2.0 units.
    • 
      -Fluorination (C4):  Lowers 
      
      
      
      by ~0.5–1.0 units.
    • Impact: Reduced basicity decreases the energy barrier for desolvation, often improving permeability, while reducing affinity for the negatively charged active sites of certain CYP isoforms (e.g., CYP2D6).

B. Metabolic Blocking (The C-F Bond)
  • Non-Fluorinated: C-H bonds (~98 kcal/mol) at the

    
    -positions (C2/C6) are vulnerable to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450. This leads to unstable carbinolamines and subsequent ring opening or lactamization.
    
  • Fluorinated: The C-F bond is the strongest single bond in organic chemistry (~108 kcal/mol). It is virtually inert to CYP450 oxidation. Placing fluorine at metabolic soft spots (or adjacent positions to electronically deactivate the C-H bond) effectively "masks" the site.

C. Conformational Locking
  • Gauche Effect: In protonated fluoropiperidines, the fluorine atom often prefers the axial orientation due to favorable charge-dipole interactions with the ammonium center.[2] This rigidifies the ring, potentially reducing the entropic penalty of binding to the target protein, but also restricting the "induced fit" required for metabolism by promiscuous enzymes like CYP3A4.

Comparative Profile: Native vs. Fluorinated[4]

The following table summarizes the typical shifts in physicochemical and metabolic parameters upon fluorination of a piperidine core.

ParameterNon-Fluorinated PiperidineFluorinated Piperidine (3-F or 4-F)Impact on Drug Developability
Metabolic Soft Spot High (C2, C6

-oxidation)
Low (Blocked or Deactivated)Critical: Extends

and reduces dosing frequency.
Basicity (

)
~10.5 – 11.2~8.5 – 9.5High: Reduces lysosomal trapping; improves passive permeability.
Lipophilicity (

)
Lower (due to ionization)Higher (less ionized species)Moderate: Balances solubility vs. permeability.
hERG Liability High (Cation-

interaction)
Reduced (Lower basicity)Safety: Lowers cardiotoxicity risk.
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low to Moderate (< 20

L/min/mg)
Efficacy: Increases AUC (Area Under Curve).
Case Study: Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)

In the development of MK-0731, Merck chemists faced high clearance and P-gp efflux with a piperidine lead.

  • Modification: Introduction of a fluorine atom at the C3 position.

  • Result: The

    
     dropped from ~9.5 to ~8.0. This did not just block metabolism; it reduced P-gp recognition (which favors cationic amines) and improved the efflux ratio significantly, turning a high-clearance compound into a clinical candidate.
    

Visualizing the Metabolic Pathway

The diagram below illustrates the divergent metabolic fates of a standard piperidine versus a fluorinated analog.

MetabolicPathways cluster_0 Non-Fluorinated Piperidine cluster_1 Fluorinated Piperidine (3-F or 4-F) Parent Piperidine Parent (High pKa ~11) AlphaOx α-Hydroxylation (Unstable Carbinolamine) Parent->AlphaOx CYP450 (3A4/2D6) [Fast] F_Parent Fluorinated Analog (Lower pKa ~9) Lactam Lactam Formation (Inactive Metabolite) AlphaOx->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) AlphaOx->RingOpen Hydrolysis F_Metabolite Minor Metabolites (N-Oxidation only) F_Parent->F_Metabolite CYP450 [Slow/Blocked]

Figure 1: Metabolic divergence. Non-fluorinated piperidines undergo rapid


-oxidation leading to ring opening. Fluorination electronically deactivates these sites, shunting the pathway toward slower, minor routes.

Experimental Protocol: Microsomal Stability Assay

To generate the data required for the profile above, a standardized Microsomal Stability Assay is required.[3][4] This protocol ensures data integrity and reproducibility.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Step-by-Step
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.

  • Dosing: Spike test compound (Fluorinated vs Non-F) to a final concentration of 1

    
    M  (ensures linear kinetics, 
    
    
    
    ). Final DMSO < 0.1%.[5]
  • Initiation: Add NADPH regenerating system to start the reaction.[3]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold ACN (Stop Solution) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.[3]

[3]

[3]

Interpretation:

  • 
    :  High Stability (Ideal for Fluorinated analogs).
    
  • 
    :  Low Stability (Typical for native piperidines).
    

Visualization of Experimental Workflow

AssayWorkflow cluster_sampling Time Course Sampling (37°C) Start Compound Stock (10 mM DMSO) Mix Incubation Mix (Microsomes + Buffer) Start->Mix Dilute to 1 µM Initiate Start Reaction (Add NADPH) Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min T0->T15 Incubate Quench Protein Precipitation (Ice-Cold ACN + IS) T0->Quench T30 T=30 min T15->T30 Incubate T15->Quench T60 T=60 min T30->T60 Incubate T30->Quench T60->Quench Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


) using Human Liver Microsomes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[2] Part 1: The discovery of 3-fluoropiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

The Push and Pull of Lipophilicity: A Comparative Guide to Spirocyclic Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Evolution

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized rings is a primary directive. For decades, saturated heterocycles like piperidines, piperazines, and morpholines have served as the foundational pillars of small-molecule drug design. However, their high basicity often leads to hERG channel liabilities, while their flat topologies can result in poor solubility and rapid cytochrome P450 (CYP450) mediated metabolism.

Enter spirocyclic fluoropiperidines —a next-generation class of bioisosteres. By fusing the three-dimensional complexity of spirocycles (such as azaspiro[3.3]heptanes) with the stereoelectronic tuning of fluorine, drug developers can precisely modulate lipophilicity (LogP), distribution coefficient (LogD), and basicity (pKa). This guide objectively compares the physicochemical performance of these advanced scaffolds against traditional alternatives and provides the self-validating experimental protocols required to measure them accurately.

Part 1: Mechanistic Causality: The Push and Pull of LogP and pKa

As an application scientist, I often see research teams struggle with the counterintuitive nature of these structural modifications. To engineer a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, one must understand the causality behind the physicochemical shifts:

The Spirocyclic Paradox (Adding Carbon, Lowering LogD)

Replacing a piperidine with a spirocycle (e.g., 2-azaspiro[3.3]heptane) adds a carbon atom. Intuitively, adding aliphatic carbon should increase lipophilicity. However, in many medicinal chemistry contexts, introducing this spirocyclic center actually lowers the measured LogD7.4 by as much as -1.0[1]. Why? The geometric constraint alters the nitrogen's orbital hybridization and the molecule's overall dipole moment, often increasing basicity (pKa). At physiological pH, a higher pKa means a greater fraction of the molecule is ionized, thereby driving down the LogD7.4 despite the increased carbon count.

The Fluorine Effect (Inductive pKa Suppression)

Fluorination acts as the counterweight. Adding a fluorine atom (e.g., 3-fluoropiperidine) increases the intrinsic lipophilicity (LogP) due to the hydrophobicity of the C–F bond. However, fluorine's strong inductive electron-withdrawing effect pulls electron density away from the basic nitrogen. For instance, while piperidine has a pKa of ~11.2, 3-fluoropiperidine drops to ~9.2, and 3,3-difluoropiperidine drops even further [2]. By lowering the pKa, the molecule is less ionized at pH 7.4, which intrinsically raises the LogD7.4.

The Synergy in Spirocyclic Fluoropiperidines

By combining these two modifications, we create a highly tunable "push-pull" system. The spirocycle provides 3D exit vectors and metabolic stability, while the fluorine atom suppresses the basicity to mitigate hERG toxicity, ultimately locking the LogD into the optimal "Goldilocks" zone for oral bioavailability.

G Base Traditional Piperidine (Flat, High pKa > 11) Spiro Spirocyclization (Adds sp3 Carbon) Base->Spiro Fluoro Fluorination (Adds F / CF3) Base->Fluoro EffectSpiro Increases Basicity Decreases LogD7.4 Spiro->EffectSpiro EffectFluoro Lowers pKa (Inductive) Increases Intrinsic LogP Fluoro->EffectFluoro Result Spirocyclic Fluoropiperidine (Tuned LogD, Low hERG Liability) EffectSpiro->Result EffectFluoro->Result

Diagram 1: Logical relationship of structural modifications on physicochemical properties.

Part 2: Quantitative Comparison of Physicochemical Properties

To objectively evaluate these bioisosteres, we must look at the empirical data. The table below summarizes the typical physicochemical shifts observed when transitioning from a traditional piperidine to a spirocyclic fluoropiperidine scaffold.

Scaffold TypeRepresentative CoreRelative pKa ShiftIntrinsic LogPLogD (pH 7.4) ImpactCYP450 Stability
Traditional PiperidineBaseline (~11.2)LowBaselineLow
Traditional Morpholine-2.9Very LowLowerModerate
Spirocyclic 2-Azaspiro[3.3]heptane-0.7ModerateLower (up to -1.0)Moderate
Fluorinated 3-Fluoropiperidine-2.0HighHigherModerate
Spiro-Fluoro Fluoro-azaspiroheptane-2.5TunableOptimal / TunableHigh

Note: Exact values vary based on peripheral substitution, but the delta trends remain highly consistent across matched molecular pair analyses.

Part 3: Self-Validating Experimental Methodologies

Standard UV-based HPLC methods for LogP determination often fail for aliphatic spirocycles and fluoropiperidines because these molecules lack a strong chromophore. To ensure trustworthiness and reproducibility, we employ a self-validating 19F NMR-based Shake-Flask Method [3]. This protocol leverages the fluorine atom already present in the bioisostere as the analytical tracer, eliminating the need for UV activity or standard calibration curves.

Workflow Step1 1. Sample Preparation Add fluorinated solute to Octanol/Water mixture Step2 2. Phase Equilibration Vigorous shaking followed by centrifugation Step1->Step2 Step3 3. 19F NMR Acquisition Measure specific slices from each phase Step2->Step3 Step4 4. Signal Integration Calculate ratio of 19F resonances (I_oct / I_aq) Step3->Step4 Step5 5. LogP Determination Compute partition coefficient without UV calibration Step4->Step5

Diagram 2: Workflow for 19F NMR LogP Determination (Linclau Method).

Protocol 1: 19F NMR Determination of LogP (Linclau Method)

Rationale: 19F NMR is highly sensitive, covers a broad chemical shift range, and suffers from zero background interference from the aqueous or octanol solvents. This makes it an internally self-validating system; the signal integration directly correlates to the molar concentration of the fluorinated solute in each phase.

  • Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours at 25°C. Separate the phases.

  • Sample Preparation: Dissolve approximately 1-2 mg of the spirocyclic fluoropiperidine in 500 µL of the pre-saturated 1-octanol.

  • Equilibration: Add 500 µL of the pre-saturated water to the octanol solution in a tightly sealed vial. Shake vigorously for 60 minutes at a constant temperature of 25°C to ensure complete partitioning.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • NMR Acquisition: Carefully extract aliquots from both the octanol and aqueous phases. Transfer them into separate NMR tubes equipped with a coaxial capillary containing D2O (for locking). Acquire 19F NMR spectra using a relaxation delay (d1) of at least 5×T1 to ensure quantitative integration. Advanced setups may utilize spatially encoded 19F NMR to read both phases in a single tube [4].

  • Calculation: Calculate the partition coefficient using the equation: LogP = log10 (I_oct / I_aq) + log10 (V_aq / V_oct), where I is the integrated area of the 19F signal and V is the volume of the respective phase.

Protocol 2: Potentiometric pKa Determination

Rationale: Because LogD is a function of both LogP and pKa, accurate pKa measurement is non-negotiable. Potentiometric titration is the gold standard for non-UV active amines.

  • Standardization: Calibrate the pH electrode using standardized buffers at 25°C and an ionic strength of 0.15 M KCl.

  • Titration: Dissolve the compound in 0.15 M KCl (utilizing a co-solvent like methanol if intrinsic solubility is < 0.1 mg/mL, followed by Yasuda-Shedlovsky extrapolation).

  • Acidification & Neutralization: Acidify the solution to pH 2.0 with 0.5 M HCl, then titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis: Extract the pKa from the inflection point of the Bjerrum plot (average number of bound protons vs. pH).

Part 4: Impact on Drug Development

The transition to spirocyclic fluoropiperidines is not merely an academic exercise; it solves critical developability problems encountered during lead optimization:

  • Evasion of CYP450: The rigid, sterically hindered nature of the spirocycle blocks traditional sites of oxidative metabolism (e.g., α-carbon oxidation), significantly extending the microsomal half-life.

  • hERG Mitigation: By utilizing the inductive effect of fluorine to drop the amine's pKa below 8.5, the molecule is predominantly neutral at physiological pH. This drastically reduces its affinity for the hERG potassium channel's internal binding site, a major cause of late-stage clinical attrition.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central (PMC) / NIH. Available at:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry - A European Journal. Available at:[Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE) / NIH. Available at:[Link]

  • Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy. RSC Medicinal Chemistry. Available at:[Link]

A Comparative Guide to the Binding Affinity of Fluorinated Spiro-Piperidine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synergy of Spiro-Piperidines and Fluorine in Modern Drug Discovery

The spiro-piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its rigid, three-dimensional structure that allows for precise orientation of substituents into protein binding pockets.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for a wide range of biological targets.[1] In parallel, the incorporation of fluorine into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties.[2][3] Fluorination can modulate a ligand's metabolic stability, membrane permeability, and, critically, its binding affinity by altering electronic properties and participating in unique intermolecular interactions.[4][5]

This guide provides a technical comparison of the binding affinities of various fluorinated spiro-piperidine ligands. We will explore the nuanced effects of fluorination on receptor binding through quantitative data, delve into the causality behind the experimental methods used to determine these affinities, and provide a self-validating, detailed protocol for a gold-standard binding assay.

The Influence of Fluorination on Binding Affinity: A Structure-Activity Relationship (SAR) Perspective

The introduction of a fluorine atom can have a profound, and sometimes non-intuitive, impact on a ligand's interaction with its target receptor. The effect is highly dependent on the position of the fluorine atom and the specific topology of the receptor's binding site.

  • Modulation of Basicity (pKa): Fluorine's high electronegativity can significantly lower the pKa of nearby basic nitrogen atoms, a common feature in piperidine rings.[2] This alteration can be crucial for disrupting undesirable interactions, such as binding to the hERG potassium ion channel which is linked to cardiovascular toxicity, or for optimizing the charge state of the ligand for ideal receptor engagement.[2]

  • Direct Binding Interactions: While fluorine is a poor hydrogen bond acceptor, it can engage in favorable dipole-dipole and orthogonal multipolar interactions with electron-deficient groups within the binding pocket.[6][7] These interactions, though often weaker than classical hydrogen bonds, can collectively contribute to a significant increase in binding affinity.[4]

  • Conformational Control: Fluorination can influence the conformational preference of the piperidine ring. For instance, an axial orientation of a fluorine atom on the piperidine ring can be favored due to stabilizing hyperconjugation and charge-dipole interactions, locking the ligand into a bioactive conformation.[3]

A compelling example of these principles is seen in the development of ligands for sigma (σ) receptors, which are targets for neurological and psychiatric disorders. Research into fluorinated spiro[2-benzofuran-1,4'-piperidine] derivatives has demonstrated that strategic fluorination can dramatically enhance both affinity and selectivity.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinity data for a series of fluorinated spiro-piperidine derivatives targeting the σ1 receptor. The data clearly illustrates how modifications in the position and nature of the fluorine-containing substituent can fine-tune the ligand's potency. The inhibition constant (Kᵢ) is a measure of a ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity.

Ligand/CompoundDescriptionTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity (σ₁/σ₂)Reference
Compound 19 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]σ₁0.79350-fold[8][9]
Compound 2 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine]σ₁2.30142-fold[10][11]
cis-15c cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[12]benzopyran-1,1'-cyclohexan]-4'-amineσ₂51-[13]
cis-28e cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[12]benzopyran-1,1'-cyclohexan]-4'-amineσ₂57-[13]

As shown, Compound 19, with a 2-fluoroethoxy group on a benzyl substituent, exhibits a sub-nanomolar affinity for the σ₁ receptor and excellent selectivity over the σ₂ subtype.[8][9] This highlights the positive contribution of this specific fluorinated moiety to the binding interaction.

Methodology Deep Dive: The Radioligand Competition Binding Assay

To generate reliable and comparable binding affinity data, a robust and well-controlled experimental methodology is paramount. The radioligand binding assay is considered the gold standard for quantifying the affinity of a ligand for its receptor due to its high sensitivity and robustness.[14] The most common format is the competition assay, which measures the ability of an unlabeled test compound (the fluorinated spiro-piperidine ligand) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[14][15]

The experimental workflow involves preparing the receptor source, incubating it with the radioligand and varying concentrations of the competitor ligand, separating the bound from the free radioligand, and quantifying the radioactivity.

Radioligand_Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis Receptor_Prep Receptor Source Preparation (e.g., Membrane Homogenate) Protein_Quant Protein Concentration Quantification (e.g., BCA Assay) Receptor_Prep->Protein_Quant Ensure consistent protein amount Assay_Setup Assay Plate Setup (96-well) Protein_Quant->Assay_Setup Standardize assay input Total_Binding Total Binding Wells: Membranes + Radioligand + Buffer NSB Non-Specific Binding (NSB) Wells: Membranes + Radioligand + Excess Unlabeled Ligand Competition Competition Wells: Membranes + Radioligand + Test Compound (Varying Conc.) Incubation Incubation to Equilibrium (e.g., 60-90 min at 25°C) Competition->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Terminate reaction Washing Filter Washing (Removes unbound radioligand) Filtration->Washing Drying Filter Mat Drying Washing->Drying Counting Scintillation Counting (Quantifies bound radioactivity) Drying->Counting Specific_Binding Calculate Specific Binding: Total Binding - NSB Counting->Specific_Binding Provide raw data Curve_Fitting Non-linear Regression Fitting (Plot % Inhibition vs. Log[Compound]) Specific_Binding->Curve_Fitting IC50_Ki Determine IC₅₀ and Calculate Kᵢ using Cheng-Prusoff Curve_Fitting->IC50_Ki

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1612175-96-8) is a specialized fluorinated heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. As a spirocyclic piperidine derivative containing a fluorine atom, its disposal requires strict adherence to environmental and institutional safety protocols. Proper management of this compound is critical not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but also to prevent dangerous cross-reactions in laboratory waste streams[2].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical & Hazard Summary

Property / CategoryDetail
Chemical Name 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane
CAS Registry Number 1612175-96-8[1]
Molecular Formula C7H12FNO2
Waste Classification Halogenated Organic Waste[3][4]
Primary Hazards Skin/Eye Irritant, Environmental Toxicity
Incompatibilities Strong oxidizing agents, strong acids, heavy metals[3]

Waste Segregation Logic: The "Why"

In chemical waste management, the presence of the fluorine atom dictates that 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane must be strictly classified and segregated as Halogenated Organic Waste [3][4].

  • Incineration Chemistry: Mixing halogenated waste with non-halogenated waste (such as hexane or acetone) is strictly prohibited. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[5][6]. Commingling these streams unnecessarily increases the volume of expensive halogenated waste and violates standard Environmental Health and Safety (EHS) protocols[5].

  • Reactivity Profile: As an amine-containing spiro compound, it can exhibit basic properties. It must be kept separate from waste streams containing heavy metals, cyanides, or acutely toxic "P-listed" wastes to prevent exothermic reactions or the release of toxic gases[3].

Step-by-Step Disposal Methodology

The following protocol must be executed within a certified, properly functioning chemical fume hood to limit VOC exposure[4][7].

Step 1: Segregation and Preparation

  • Verify the waste stream: Ensure no heavy metals, cyanides, or incompatible oxidizing agents are present in the mixture[3].

  • Don appropriate PPE: Wear chemical-resistant gloves (consult the SDS for specific glove material, typically nitrile for organic amines), splash goggles, and a lab coat[4].

Step 2: Containerization

  • Select a compatible container: A 4-liter white polyethylene (HDPE) bottle or a 5-gallon plastic carboy is standard for halogenated organic waste[3]. Do not use metal containers, which may corrode.

  • Transfer safely: Pour the waste slowly to avoid splashing.

  • Maintain headspace (Critical): Do not overfill the container. Leave at least 1 inch of headspace to accommodate vapor expansion and prevent container rupture due to pressure buildup[3].

  • Seal: Keep the container tightly closed at all times when not actively adding waste[3][5].

Step 3: Labeling and Documentation

  • Tag immediately: Begin completing the institutional Hazardous Waste Tag the moment the first drop of waste is added to the container[3].

  • Classify: Check the applicable waste stream box: Halogenated Solvents [3].

  • Detail constituents: List "6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane" and all other chemical constituents (including solvents like DCM or chloroform) with their approximate percentages[3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Designated storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].

  • Secondary containment: Place the container in secondary containment (e.g., a polyethylene tray) to capture any potential leaks and prevent incompatible chemicals from mixing in the event of a primary container failure[3][7].

  • Environment: Ensure the SAA is cool, dry, well-ventilated, and away from direct sunlight or ignition sources[3][4].

Step 5: EHS Transfer and Final Disposal

  • Request pickup: When the container reaches 3/4 capacity, immediately request a waste collection from your institutional EHS department[3].

  • Prohibitions: Never dispose of this compound down the drain or allow it to evaporate in a fume hood[5][7].

Spill Response Protocol

In the event of an accidental release:

  • Evacuate and Assess: If the spill is large or highly concentrated, evacuate the area, secure the perimeter, and contact campus safety/EHS immediately[3][7].

  • Containment: For small, manageable spills, contain the leak using inert absorbent materials such as vermiculite, sand, or specialized chemical spill pads[3].

  • Cleanup: Sweep or scoop the saturated absorbent into a sealable, compatible plastic bag or bucket.

  • Disposal: Tag the cleanup materials as hazardous waste (Halogenated Organic Solid Waste) and request EHS disposal[3][5].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane Decision Contains heavy metals, cyanides, or P-listed waste? Start->Decision Segregate Route to: Halogenated Organic Waste Stream Decision->Segregate No Special Halt: Request Special EHS Evaluation Decision->Special Yes Container Transfer to Poly Bottle (Leave 1-inch headspace) Segregate->Container Label Apply Hazardous Waste Tag (List all constituents) Container->Label Storage Store in SAA (Secondary Containment) Label->Storage Incineration High-Temp Incineration (Off-site RCRA Facility) Storage->Incineration EHS Pickup

Waste routing and disposal workflow for 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane.

References

  • 6,6-Difluoro-1,4-dioxa-8-azaspiro[4.5]decane | BLD Pharm.bldpharm.com.
  • 6,6-Difluoro-1,4-dioxa-8-azaspiro[4.5]decane-毕得医药.bidepharm.com.
  • Halogenated Solvents.wsu.edu.
  • Halogenated Solvents in Laboratories - Campus Operations.temple.edu.
  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental.allsource-environmental.com.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.vumc.org.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.epa.gov.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.epa.gov.

Sources

Personal Protective Equipment & Handling Guide: 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane Class: Fluorinated Spirocyclic Amine / Pharmaceutical Intermediate CAS (Parent Analog): 177-11-7 (1,4-Dioxa-8-azaspiro[4.5]decane)

This guide addresses the specific handling requirements for the 6-fluoro derivative of the spiro-piperidine scaffold. While the parent compound (CAS 177-11-7) is classified as a Skin/Eye/Respiratory Irritant (H315, H319, H335), the introduction of the fluorine atom at the C6 position alters the physicochemical profile.

Key Risk Differentiator: The fluorine substitution increases lipophilicity compared to the parent amine. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and blood-brain barrier. Consequently, standard "irritant" protocols must be elevated to prevent systemic absorption, treating the substance with Chemical Safety Level 2 (CSL-2) rigor.

Hazard Assessment & Toxicology

In the absence of a specific LD50 for the 6-fluoro derivative, we apply the Precautionary Principle , extrapolating hazards from the parent amine and general fluorinated heterocycle behavior.

Hazard CategoryGHS Classification (Projected)Operational Implication
Acute Toxicity Warning (H302/H312)Harmful if swallowed or in contact with skin. High permeation risk.
Skin/Eye Danger (H314/H318)Likely corrosive or severe irritant due to secondary amine basicity (pKa ~9-10).
Inhalation Warning (H335)Respiratory tract irritant.[1][2] Fluorine may increase volatility slightly.
Reactivity Acid-Sensitive The 1,4-dioxolane (ketal) ring is acid-labile; hydrolysis releases ketones and fluorinated amino-alcohols.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated amines due to rapid permeation rates. The following PPE is mandatory for all synthesis, purification, and analysis workflows.

Hand Protection Strategy
  • Primary Barrier (Splash Protection): Nitrile Rubber.

    • Standard: ASTM D6978.

    • Minimum Thickness: 0.11 mm (4 mil).

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Secondary Barrier (Spill/Immersion): Silver Shield / Laminate (EVOH).

    • Requirement: Required during transfer of volumes >50 mL or when handling concentrated oil.

Respiratory & Body Protection[3][4]
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respiratory (Outside Hood): If weighing powder outside a hood (strongly discouraged), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).

  • Body: Chemical-resistant lab coat (buttoned to neck) + Tyvek® sleeves if reaching deep into reactors.

Operational Protocols

Workflow Logic: Synthesis to Cleanup

The following diagram outlines the critical path for handling this compound to minimize exposure and cross-contamination.

G cluster_handling Active Handling Phase Start Start: Risk Assessment PPE Don PPE: Nitrile (Double) + Goggles + Lab Coat Start->PPE Check Check Engineering Controls: Hood Velocity > 0.5 m/s PPE->Check Weigh Weighing/Transfer: Use Tared Vial (Avoid Spatula) Check->Weigh Clearance OK React Reaction/Dissolution: Inert Atmosphere (N2/Ar) Weigh->React Quench Quench/Workup: Maintain pH > 8 (Protect Ketal) React->Quench Waste Disposal: Halogenated Organic Waste Quench->Waste Aqueous/Org Layers Decon Decontamination: Wipe surfaces with 10% Ethanol Quench->Decon Glassware End Doff PPE & Wash Hands Waste->End Decon->End

Figure 1: Operational workflow ensuring containment of fluorinated spiro-amines.

Detailed Experimental Procedures

A. Weighing & Transfer (The Critical Step)

  • Preparation: Place a disposable absorbent mat in the fume hood.

  • Technique: Do not use a spatula if the compound is a viscous oil (common for this class). Use a glass pasteur pipette or a tared syringe for transfer.

  • Containment: Weigh directly into the reaction vessel or a tared scintillation vial. Never weigh on an open balance benchtop.

B. Reaction Monitoring

  • Acidity Warning: The 1,4-dioxa-8-azaspiro system contains a ketal. Avoid strong aqueous acids (HCl, H2SO4) during workup, as this will hydrolyze the protecting group, yielding the potentially more toxic 6-fluoro-4-piperidone derivative.

  • TLC/HPLC: When spotting TLC plates, use a capillary tube and immediately dispose of it in a sharps container inside the hood.

C. Decontamination

  • Solvent: Use Ethanol or Isopropanol for surface wiping.

  • Neutralization: If a spill occurs, wipe with a weak acid (Citric acid 5%) followed by water to protonate the amine and make it water-soluble for easier cleanup, then dispose of wipes as hazardous waste.

Emergency Response & Disposal

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL/g (Inside Hood) Assess->Minor Major > 10 mL/g (Or Outside Hood) Assess->Major ActionMinor 1. Cover with Absorbent pads 2. Wipe with dilute Citric Acid 3. Dispose as Halogenated Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert Safety Officer 3. Do NOT attempt solo cleanup Major->ActionMajor

Figure 2: Decision matrix for spill response based on volume and containment.

Waste Disposal

This compound contains Fluorine . It must NOT be combined with general organic waste if your facility separates halogenated streams.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Fluorinated Amine - Potential Skin Corrosive."

  • Glassware: Rinse with acetone/ethanol, collect rinsate in Halogenated Waste, then wash glassware normally.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • National Institutes of Health (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Thermo Scientific Chemicals (2023). 1,4-Dioxa-8-azaspiro[4.5]decane Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.